Desacetylvinblastine
描述
属性
CAS 编号 |
3352-69-0 |
|---|---|
分子式 |
C44H56N4O8 |
分子量 |
768.9 g/mol |
IUPAC 名称 |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3/t26-,35-,36+,37+,40-,41+,42+,43-,44-/m0/s1 |
InChI 键 |
NDMPLJNOPCLANR-XQLDGQACSA-N |
手性 SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
规范 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
19694-26-9 (sulfate[1:1] salt) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
17-desacetylvinblastine 4-desacetylvinblastine 4-desacetylvinblastine, sulfate salt 4-desacetylvinblastine, sulfate(1:1) DVBL-O(4) O(4)-deacetylvinblastine |
产品来源 |
United States |
Foundational & Exploratory
Desacetylvinblastine's Mechanism of Action on Microtubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desacetylvinblastine, a key synthetic precursor and metabolite of the potent chemotherapeutic agent vinblastine (B1199706), exerts its cytotoxic effects primarily by disrupting the dynamic instability of microtubules. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound with tubulin and microtubules. It details the quantitative aspects of this interaction, outlines the experimental protocols used to elucidate these mechanisms, and visualizes the critical pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, cell biology, and pharmacology.
Introduction
Vinca (B1221190) alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy. Their mechanism of action centers on the disruption of microtubule function, which is critical for mitotic spindle formation and, consequently, cell division. This compound is a crucial intermediate in the synthesis of vinblastine and is also one of its major metabolites. Understanding its specific interactions with microtubules is vital for the development of novel anti-cancer agents with improved efficacy and reduced toxicity. This guide delves into the core of this compound's action on microtubules, presenting quantitative data, detailed experimental methodologies, and pathway visualizations.
Interaction with Tubulin and Microtubules
The primary molecular target of this compound is tubulin, the heterodimeric protein subunit of microtubules. By binding to tubulin, this compound inhibits microtubule polymerization and interferes with the delicate balance of microtubule dynamics.
Binding to Tubulin
This compound competitively inhibits the binding of vinblastine to tubulin, suggesting they share a common binding site. While direct binding affinity data for this compound is not extensively reported, its competitive inhibition provides a quantitative measure of its interaction with tubulin.
Table 1: Quantitative Data on this compound and Vinblastine Interaction with Tubulin
| Compound | Parameter | Value | Species/System | Reference |
| This compound sulfate | Inhibition Constant (Kᵢ) | 2 x 10⁻⁵ M | Embryonic chick brain tubulin | [1] |
| Vinblastine | Association Constant (Kₐ) | 3-5 x 10⁵ L/mol | Embryonic chick brain tubulin | [1] |
| Vinblastine | Dissociation Constant (Kd) - High Affinity | 0.54 µM | Calf brain tubulin | |
| Vinblastine | Dissociation Constant (Kd) - Low Affinity | 14 µM | Calf brain tubulin |
Note: The Kᵢ value for this compound indicates its ability to compete with vinblastine for binding to tubulin.
Inhibition of Microtubule Polymerization
At micromolar concentrations, this compound, along with other vinca alkaloids, effectively blocks the in vitro polymerization of tubulin. Studies have shown that this compound amide is nearly as effective as vinblastine and vincristine (B1662923) in this regard. At higher concentrations (10 µM), these alkaloids can also lead to the formation of spiral-like distortions of pre-formed microtubules.[2]
Table 2: IC₅₀ Values for Inhibition of Tubulin Polymerization and Cellular Effects
| Compound | Assay | IC₅₀ | Cell Line/System | Reference |
| This compound amide | Tubulin Polymerization | ~1 µM | Bovine brain tubulin | [2] |
| Vinblastine | Tubulin Polymerization | ~1 µM | Porcine tubulin | [3] |
| Vinblastine | Cellular Microtubule Depolymerization | 4.83 ± 0.17 nM | HeLa cells | [3] |
Effects on Microtubule Dynamics
The chemotherapeutic efficacy of vinca alkaloids at low concentrations is primarily attributed to their suppression of microtubule dynamics, rather than wholesale depolymerization. This "kinetic stabilization" disrupts the precise regulation of microtubule growth, shortening, and transitions, which are essential for mitotic spindle function. While specific quantitative data for this compound's effect on individual dynamic parameters is limited, extensive studies on vinblastine provide a strong model for its action.
Vinblastine has been shown to:
-
Suppress the rates of microtubule growth and shortening. [4][5]
-
Decrease the frequency of catastrophe (the transition from a state of growth or pause to shortening).[5]
-
Increase the frequency of rescue (the transition from shortening to growth) at the plus ends of microtubules.[5]
-
Exhibit differential effects at the plus and minus ends of microtubules, stabilizing the plus ends while destabilizing the minus ends at certain concentrations.[5]
This multifaceted disruption of microtubule dynamics leads to the failure of proper mitotic spindle formation.
Cellular Consequences: Mitotic Arrest and Apoptosis
By disrupting microtubule dynamics, this compound activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before anaphase. The inability of the mitotic spindle to function correctly leads to a prolonged arrest in the M phase of the cell cycle.
This sustained mitotic arrest can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death). Key events in this pathway include:
-
Activation of the c-Jun N-terminal kinase (JNK) pathway , which can be mediated by an imbalance in reactive oxygen species (ROS).[6]
-
Downregulation of anti-apoptotic proteins , such as Mcl-1.[6]
-
Induction of DNA damage , which can occur during prolonged mitotic arrest.[6]
-
Mitochondrial dysfunction and the release of pro-apoptotic factors.[6]
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound and other vinca alkaloids.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the absorbance of light at 340-350 nm.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Vinblastine, Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB with glycerol.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the test compound at various concentrations into the wells of the 96-well plate. Include controls.
-
Pre-warm the microplate reader to 37°C.
-
Initiate the reaction by adding the cold tubulin/GTP solution to each well.
-
Immediately place the plate in the reader and measure the absorbance at 350 nm at regular intervals (e.g., every minute) for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.
-
Calculate the IC₅₀ value as the concentration of the compound that inhibits the Vmax by 50% compared to the vehicle control.
-
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.
-
Principle: Cells are fixed and permeabilized, then incubated with a primary antibody specific to tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule network.
-
Materials:
-
Cultured cells grown on glass coverslips
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Wash cells with PBS.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with antifade medium.
-
Image the cells using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
Cultured cells
-
Test compound (this compound)
-
PBS
-
Trypsin-EDTA
-
Fixative (e.g., ice-cold 70% ethanol)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold ethanol (B145695) while vortexing.
-
Incubate at -20°C for at least 2 hours to ensure fixation.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the PI staining solution and incubate in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound, like its parent compound vinblastine, is a potent inhibitor of microtubule polymerization and dynamics. Its primary mechanism of action involves binding to tubulin, which leads to the suppression of microtubule dynamic instability, mitotic spindle disruption, and subsequent cell cycle arrest in the M phase. This prolonged mitotic arrest triggers apoptotic cell death through complex signaling pathways. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to leverage the anti-microtubule activity of vinca alkaloids for therapeutic benefit. Further research into the specific effects of this compound on microtubule dynamics will be crucial for a more complete understanding of its pharmacological profile.
References
- 1. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 2. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of vinblastine on polymerization and dynamics at opposite microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The assessment of the chemotherapeutic effects of vinca alkaloids by immunofluorescence and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Biological Evaluation of Desacetylvinblastine Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and biological evaluation of Desacetylvinblastine conjugates, a promising class of targeted cancer therapeutics. By conjugating the potent microtubule inhibitor this compound to targeting moieties, these conjugates aim to enhance tumor-specific drug delivery, thereby increasing efficacy and reducing off-target toxicities. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and biological evaluation methodologies for two prominent classes of this compound conjugates: folate receptor-targeted and cholecystokinin (B1591339) 2 receptor (CCK2R)-targeted conjugates.
Introduction: The Rationale for this compound Conjugates
Vinblastine (B1199706) and its derivatives, such as this compound, are highly effective antineoplastic agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] However, their clinical use is often limited by significant systemic toxicity.[3][4] The development of small molecule-drug conjugates (SMDCs) offers a promising strategy to overcome this limitation by selectively delivering the cytotoxic payload to cancer cells that overexpress specific surface receptors.[5][6][7]
This guide focuses on conjugates targeting the folate receptor (FR) and the cholecystokinin 2 receptor (CCK2R), both of which are overexpressed in a variety of cancers.[8][9][10] The folate-targeted conjugate, often referred to as EC140 or Vintafolide, utilizes a folic acid analogue to bind to FR-positive cells.[9][10] The CCK2R-targeted conjugates employ a high-affinity ligand to deliver this compound to gastrointestinal and other tumors expressing this receptor.[8][11]
Synthesis of this compound Conjugates
The synthesis of this compound conjugates involves three key components: the this compound payload, a targeting ligand (e.g., a folate analogue or a CCK2R ligand), and a linker that connects the two. The linker is a critical element that influences the stability, solubility, and release characteristics of the conjugate.
Synthesis of this compound Hydrazide
A common derivative of this compound used in conjugation is this compound monohydrazide (DAVLBH). The hydrazide group provides a reactive handle for conjugation to the linker.
Experimental Protocol: Synthesis of this compound Monohydrazide
-
Reaction Setup: Dissolve vinblastine sulfate (B86663) in anhydrous ethanol.
-
Hydrazine (B178648) Addition: Add an excess of hydrazine hydrate (B1144303) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield this compound monohydrazide.
Synthesis of a Folate-Targeted Conjugate (EC140)
The synthesis of EC140 involves the coupling of a peptidic analogue of folic acid to this compound monohydrazide via an acylhydrazone bond.[9]
Experimental Protocol: Synthesis of EC140
-
Linker-Folate Synthesis: Synthesize the folate-peptide linker using standard solid-phase peptide synthesis (SPPS) techniques. The peptide linker typically contains a disulfide bond to facilitate intracellular drug release.
-
Activation of Folate-Linker: Activate the carboxylic acid terminus of the folate-linker with a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Conjugation: React the activated folate-linker with this compound monohydrazide in an appropriate solvent like dimethylformamide (DMF).
-
Purification: Purify the resulting conjugate, EC140, by preparative reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.
Synthesis of a CCK2R-Targeted Conjugate
The synthesis of CCK2R-targeted this compound conjugates involves coupling a CCK2R ligand to the drug via a peptide-based linker.[8][11]
Experimental Protocol: Synthesis of a CCK2R-Targeted Conjugate
-
Solid-Phase Synthesis: Assemble the peptide linker on a solid support using Fmoc-based solid-phase peptide synthesis.
-
Ligand Coupling: Couple the CCK2R ligand to the N-terminus of the resin-bound peptide.
-
Cleavage and Deprotection: Cleave the ligand-linker construct from the resin and remove the protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Drug Conjugation: React the purified ligand-linker with a maleimide-functionalized this compound derivative (prepared separately) via a Michael addition reaction with a cysteine residue in the linker.
-
Purification and Characterization: Purify the final conjugate using preparative HPLC and characterize it by mass spectrometry.
Biological Evaluation
The biological evaluation of this compound conjugates is a critical step to determine their potency, selectivity, and in vivo efficacy.
In Vitro Cytotoxicity Assays
The cytotoxic activity of the conjugates is assessed against cancer cell lines that either overexpress the target receptor (target-positive) or have low to no expression (target-negative).
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target-positive (e.g., KB cells for folate receptor, HEK293-CCK2R for CCK2R) and target-negative cell lines in appropriate media.
-
Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of the this compound conjugate, the unconjugated drug, and a non-targeted control conjugate.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a standard assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Table 1: In Vitro Cytotoxicity of this compound Conjugates
| Conjugate | Cell Line | Target Expression | IC50 (nM) | Reference |
| EC140 (Folate-Targeted) | KB | Folate Receptor (+) | 1-10 | [9] |
| EC140 (Folate-Targeted) | A549 | Folate Receptor (-) | >1000 | [9] |
| CCK2R-Targeted Conjugate | HEK293-CCK2R | CCK2R (+) | 5-20 | [8][11] |
| CCK2R-Targeted Conjugate | HEK293 | CCK2R (-) | >1000 | [8][11] |
| This compound | KB | N/A | 10-50 | [9] |
| This compound | HEK293 | N/A | 20-100 | [8][11] |
Note: The IC50 values are approximate ranges compiled from multiple sources and may vary depending on the specific assay conditions.
In Vivo Antitumor Activity
The in vivo efficacy of the conjugates is evaluated in animal models, typically using xenografts of human tumors in immunocompromised mice.
Experimental Protocol: In Vivo Xenograft Study
-
Tumor Implantation: Subcutaneously implant target-positive human tumor cells into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer the this compound conjugate, unconjugated drug, vehicle control, and a non-targeted control conjugate intravenously.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess antitumor activity. Monitor for any signs of toxicity, such as weight loss.
Table 2: In Vivo Antitumor Activity of this compound Conjugates
| Conjugate | Xenograft Model | Treatment | Outcome | Reference |
| EC140 (Folate-Targeted) | M109 (FR+) | 2 µmol/kg, qd x 5 | Complete tumor regression | [12] |
| This compound | M109 (FR+) | MTD | Minimal tumor growth inhibition | [12] |
| CCK2R-Targeted Conjugate | HEK293-CCK2R | 1 µmol/kg, qod x 4 | Significant tumor growth delay/regression | [8][11] |
| CCK2R-Targeted Conjugate | KB (CCK2R-) | 1 µmol/kg, qod x 4 | No significant antitumor effect | [8] |
Note: MTD refers to the maximum tolerated dose. qd = once daily, qod = every other day.
Mechanisms of Action and Cellular Uptake
The primary mechanism of action of this compound is the inhibition of microtubule polymerization, which disrupts the mitotic spindle and leads to M-phase cell cycle arrest.[2][13] The targeted conjugates exploit receptor-mediated endocytosis to deliver the cytotoxic payload into the cancer cells.
Folate Receptor-Mediated Endocytosis
Folate receptor-targeted conjugates like EC140 bind to the folate receptor on the cell surface and are internalized via endocytosis.[10] Inside the cell, the linker is cleaved, releasing the active this compound.
References
- 1. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper Details | Paper Digest [paperdigest.org]
- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. chemmethod.com [chemmethod.com]
apen-access>pharmacological properties of Desacetylvinblastine in cancer therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine, also known as vindesine, is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706).[1][2] Like other vinca alkaloids, it exerts its cytotoxic effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton essential for mitosis and other vital cellular functions.[2][3] This disruption ultimately leads to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated toxicities, with a focus on its application in cancer therapy.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of microtubule function.[3] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4] This action is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules.[4] By preventing the assembly of microtubules, this compound disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This leads to an arrest of cancer cells in the metaphase of mitosis.[3]
Prolonged mitotic arrest triggers a cascade of downstream signaling events that culminate in programmed cell death, or apoptosis. Key signaling pathways implicated in this compound-induced apoptosis include the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of the Bcl-2 family of proteins.
Signaling Pathways
The disruption of microtubule dynamics by this compound is a potent cellular stress signal that activates the JNK signaling pathway. Activated JNK can phosphorylate and regulate the activity of several downstream targets, including members of the Bcl-2 family, to promote apoptosis. The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that control the integrity of the mitochondrial outer membrane. The activation of pro-apoptotic members and/or inhibition of anti-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.
Signaling pathway of this compound-induced apoptosis.
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Leukemia | More potent than vinblastine and vincristine (B1662923) | [1] |
| 791T | Osteogenic Sarcoma | Less toxic than free drug when conjugated to a monoclonal antibody | [5] |
Note: Comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in the public domain. The provided data is based on available comparative studies.
Pharmacokinetic Properties
Pharmacokinetic studies in cancer patients have revealed a triphasic elimination pattern for this compound.[6]
| Parameter | Value | Reference |
| Elimination Half-life | ||
| α-phase (fast) | 2 minutes | [6] |
| β-phase (middle) | 50 minutes | [6] |
| γ-phase (slow/terminal) | 24 hours | [1][6] |
| Volume of Distribution (Central Compartment) | Approximates plasma volume | [6] |
| Clearance | 0.252 L/kg/hr | [2] |
| Primary Route of Elimination | Hepatic metabolism | [1] |
Clinical Efficacy
This compound has demonstrated clinical activity in various malignancies, both as a single agent and in combination therapy.
| Cancer Type | Treatment Regimen | Response Rate | Reference |
| Non-Small Cell Lung Cancer | Vindesine + Mitomycin | 36% (chemotherapy-naïve) | [4] |
| Vindesine + Cisplatin vs. Vinorelbine + Cisplatin | 19% vs. 30% | [7] | |
| Breast Cancer | Vindesine (continuous infusion) | 19% (partial response) | [8] |
| Vindesine (intermittent bolus) | 17% (partial response) | [8] | |
| Epirubicin + Vindesine | 46% (CR+PR) | [9] | |
| Malignant Melanoma | Vindesine monotherapy | 20% (CR+PR) | [5] |
| Vindesine + Cisplatin | 21% (CR+PR) |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (Vindesine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for a typical MTT cytotoxicity assay.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells with cold PBS by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Workflow for cell cycle analysis using propidium iodide.
In Vivo Xenograft Model
In vivo xenograft models are used to evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group according to the desired dose and schedule (e.g., intravenous or intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of drug toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Workflow for an in vivo xenograft study.
Toxicity Profile
The dose-limiting toxicities of this compound are primarily myelosuppression (particularly neutropenia) and neurotoxicity.[1] Other common side effects include alopecia, nausea, vomiting, and local irritation at the injection site.[1] In clinical trials, the severity of these toxicities was generally manageable.
Conclusion
This compound is a potent microtubule-destabilizing agent with demonstrated clinical activity against a range of solid tumors and hematological malignancies. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis through pathways such as JNK activation, provides a strong rationale for its use in cancer therapy. While myelosuppression and neurotoxicity are notable side effects, they are generally manageable. Further research to identify predictive biomarkers of response and to explore novel combination strategies may further enhance the therapeutic potential of this compound in the treatment of cancer.
References
- 1. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Vindesine | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective cytotoxicity against human tumour cells by a vindesine-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
Desacetylvinblastine Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of desacetylvinblastine, a key analogue of the potent anticancer agent vinblastine. By understanding how chemical modifications to the this compound scaffold influence its biological activity, researchers can rationally design more effective and selective therapeutic agents. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Core Concepts of this compound SAR
This compound, like other vinca (B1221190) alkaloids, exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. These agents bind to β-tubulin, inhibiting its polymerization into microtubules. This interference with the microtubule cytoskeleton leads to mitotic arrest in the M phase of the cell cycle and ultimately triggers apoptosis, or programmed cell death.
The structure of this compound offers several sites for chemical modification. The structure-activity relationship studies of this compound and its derivatives aim to elucidate the impact of these modifications on potency, selectivity, and pharmacokinetic properties. Key areas of modification include the C4 position of the vindoline (B23647) moiety, the C3 position to form amide or hydrazide derivatives, and the catharanthine (B190766) unit.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data on the cytotoxic activity of this compound and its key analogues. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, experimental conditions, and assay methodologies.
Table 1: In Vitro Cytotoxicity of this compound and Related Analogues
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| Vinblastine | - | L1210 | 6.0 | [1] |
| Vinblastine | - | HCT116 | 6.8 | [1] |
| 4-Desacetylvinblastine | Deacetylation at C4 | L1210 | 5.8 | [1] |
| 4-Desacetylvinblastine | Deacetylation at C4 | HCT116 | 5.8 | [1] |
Table 2: In Vitro Cytotoxicity of this compound Hydrazide (DAVBH) Conjugates
| Compound | Cell Line | IC50 (nM) | Reference |
| Free DAVBH | HEK 293-CCK2R | ~10 | [2] |
| CRL-L1-DAVBH (Targeted Conjugate) | HEK 293-CCK2R | ~20 | [2] |
| L1-DAVBH (Non-targeted Conjugate) | HEK 293-CCK2R | ~200 | [2] |
Key Experimental Protocols
The evaluation of this compound analogues relies on a series of well-established in vitro assays. The following are detailed methodologies for two of the most critical experiments.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in absorbance. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Lyophilized tubulin protein (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution
-
Test compounds (this compound analogues) and controls (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine (B1669291) as a known inhibitor)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired stock concentration.
-
Prepare a 10X stock of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
-
Assay Setup:
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and glycerol in General Tubulin Buffer.
-
Add the test compounds or controls to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass from the curves.
-
Calculate the IC50 value for each compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the viability and proliferation of cultured cells and is widely used to determine the cytotoxic potential of anticancer compounds.[3][4][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan crystals.[3]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compounds (this compound analogues)
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and vehicle-treated cells (vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflows.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for SAR studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Vivo Anti-Tumor Activity of Desacetylvinblastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine, also known as vindesine (B1683056), is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706).[1] Like other vinca alkaloids, its primary mechanism of anti-tumor activity lies in its ability to disrupt microtubule dynamics, which are crucial for cell division.[2][3] This disruption leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly proliferating cancer cells.[4] This technical guide provides a comprehensive overview of the in vivo anti-tumor activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways and workflows.
Core Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound exerts its cytotoxic effects by binding to β-tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, essential structures for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the metaphase, ultimately triggering the intrinsic apoptotic pathway.[3][5]
Signaling Pathway of this compound-Induced Apoptosis
The mitotic arrest induced by this compound initiates a signaling cascade that culminates in apoptosis. This process involves the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: this compound-induced apoptotic signaling pathway.
Quantitative Data on In Vivo Anti-Tumor Activity
Quantitative data on the monotherapy efficacy of this compound in preclinical models is limited in recent literature, with many studies focusing on combination therapies or derivatives. The following tables summarize available data.
Table 1: In Vivo Efficacy of Vindesine (this compound) in Rodent Models
| Tumor Model | Animal Model | Treatment Regimen | Outcome | Citation |
| E0771 mammary adenocarcinoma | Mice | Not specified | Increase in survival of ~100-140% | [2] |
| T241 fibrosarcoma | Mice | Not specified | Increase in survival of ~100-140% | [2] |
| Lewis lung tumor | Mice | Not specified | Increase in survival of ~100-140% | [2] |
Note: The above data is from a study evaluating combination therapy, with the single-agent activity provided as a baseline.
Table 2: Clinical Responses to Vindesine (this compound) in Phase II Trials
| Cancer Type | Number of Patients | Treatment Regimen | Response Rate (CR + PR) | Citation |
| Bronchogenic carcinomas | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |
| Melanoma | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |
| Testicular carcinoma | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |
| Esophageal carcinoma | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |
| Acute lymphoblastic leukemia | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |
| Malignant lymphoma | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |
| Wilms' tumor | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |
CR: Complete Response, PR: Partial Response. Note: This table presents clinical trial data, not preclinical in vivo data.
Experimental Protocols
Detailed experimental protocols for in vivo studies of this compound are crucial for the reproducibility of results. Below are generalized protocols based on common practices in preclinical oncology research.
Human Tumor Xenograft Model
This model is widely used to assess the efficacy of anti-cancer agents on human tumors in an in vivo setting.
Caption: Workflow for a typical human tumor xenograft study.
1. Cell Culture and Animal Models:
-
Human tumor cell lines are cultured in appropriate media and conditions.
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenograft.[7][8]
2. Tumor Implantation:
-
Cultured tumor cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1x10^6 to 1x10^7) are injected subcutaneously into the flank of each mouse.[3]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.[9]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
This compound is administered according to the planned dosing schedule (e.g., intravenously or intraperitoneally). The control group receives a vehicle control.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is often tumor growth inhibition. Secondary endpoints can include survival analysis and assessment of toxicity.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Syngeneic Mouse Tumor Model
This model utilizes mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, allowing for the study of the interaction between the treatment and the host immune system.
1. Cell Line and Animal Selection:
-
A murine tumor cell line (e.g., B16 melanoma, Lewis Lung Carcinoma) is selected.
-
Mice of the corresponding inbred strain (e.g., C57BL/6 for B16 melanoma) are used.
2. Implantation and Monitoring:
-
The procedure for tumor cell implantation and monitoring of tumor growth is similar to the xenograft model.
3. Treatment and Analysis:
-
This compound is administered as planned.
-
In addition to tumor growth and survival, endpoints can include analysis of the tumor microenvironment and immune cell infiltration.
Conclusion
This compound (vindesine) demonstrates significant anti-tumor activity in a variety of preclinical models and clinical settings. Its mechanism of action, centered on the disruption of microtubule function and induction of apoptosis, is well-established. While robust, recent, and publicly available quantitative data on its in vivo efficacy as a monotherapy is somewhat limited, historical and clinical data support its role as an active cytotoxic agent. Further research focusing on its single-agent efficacy in modern, well-characterized preclinical models would be beneficial for a more complete understanding of its therapeutic potential. The detailed methodologies and pathway visualizations provided in this guide are intended to support the design and interpretation of future studies in this area.
References
- 1. Pharmacology, clinical efficacy and adverse effects of vindesine sulfate, a new vinca alkaloid. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Antitumor activity of deacetyl vinblastine amide sulfate (vindesine) in rodents and mitotic accumulation studies in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years [mdpi.com]
- 4. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. Efficacy and selectivity of vindesine monoclonal anti-carcinoembryonic antigen antibody conjugates on human tumor cell lines grown as xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the response of human lung carcinoma xenografts to vindesine and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Desacetylvinblastine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target identification and validation of Desacetylvinblastine, a potent vinca (B1221190) alkaloid derivative. This document details its primary molecular target, quantitative binding data, and the experimental methodologies used to elucidate its mechanism of action. Furthermore, it explores the key signaling pathways affected by this compound, offering insights for further research and drug development.
Primary Target Identification: Tubulin
The principal molecular target of this compound, like other vinca alkaloids, is tubulin . By binding to β-tubulin, this compound inhibits the polymerization of microtubules, which are essential components of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, particularly in the M phase (mitosis), and ultimately induces apoptosis (programmed cell death).
Quantitative Data on Target Interaction
The interaction of this compound and related vinca alkaloids with tubulin has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data.
Table 1: Comparative Inhibition Constants (Ki) of Vinca Alkaloids for Tubulin Binding
| Compound | Inhibition Constant (Ki) (M) | Method |
| This compound | 2 x 10⁻⁵ | Competitive Inhibition of [³H]vinblastine binding |
| Vincristine | 1.7 x 10⁻⁵ | Competitive Inhibition of [³H]vinblastine binding |
Data from competitive binding assays highlight the relative affinities of these compounds for tubulin.
Table 2: Vinblastine (B1199706) IC50 Values in Various Cancer Cell Lines
As a close analog, the half-maximal inhibitory concentration (IC50) values for vinblastine provide a strong indication of the potency of this compound in cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.002 |
| HeLa | Cervical Cancer | 0.004 |
| MCF7 | Breast Cancer | 0.001 |
| K-562 | Chronic Myelogenous Leukemia | 0.003 |
| Jurkat | Acute T-Cell Leukemia | 0.001316 |
IC50 values demonstrate the concentration of the drug required to inhibit the growth of 50% of the cancer cells in vitro.[1][2][3]
Experimental Protocols for Target Identification and Validation
A multi-faceted approach is employed to identify and validate the targets of this compound. This involves a combination of biochemical, cellular, and proteomic techniques.
Biochemical Assay: Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagents and Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP)
-
Glycerol (for promoting polymerization)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice to prevent premature polymerization.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a known microtubule inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate or cuvettes at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.
-
Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of this compound are compared to the control to determine its inhibitory activity.
-
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to a suitable confluency.
-
Treat the cells with this compound or a vehicle control for a specified period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Protein Analysis:
-
Cool the samples on ice and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stable proteins.
-
Analyze the amount of soluble tubulin in each sample using Western blotting with a tubulin-specific antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble tubulin as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of tubulin.
-
Proteomics-Based Target Identification: Identifying On- and Off-Targets
Proteomics approaches can provide an unbiased, global view of the proteins that interact with this compound, confirming its primary target and identifying potential off-targets.
Methodology (Affinity Purification-Mass Spectrometry):
-
Probe Synthesis:
-
Synthesize a derivative of this compound that is "clickable" or can be immobilized on a solid support (e.g., beads) without significantly affecting its binding activity.
-
-
Cell Lysate Incubation:
-
Incubate the immobilized this compound with a cell lysate from a relevant cancer cell line.
-
-
Affinity Pull-Down:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins that specifically bind to the this compound probe.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the mass spectrometry data. Tubulin should be identified as the primary hit. Other identified proteins are potential off-targets that require further validation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its target validation.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Target Validation
Caption: Experimental workflow for target validation.
This technical guide provides a foundational understanding of the target identification and validation of this compound. The presented methodologies and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and related compounds.
References
apen-access>biosynthetic pathway of Desacetylvinblastine in Catharanthus roseus
An In-depth Technical Guide to the Biosynthetic Pathway of Desacetylvinblastine in Catharanthus roseus
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a class of secondary metabolites called terpenoid indole (B1671886) alkaloids (TIAs). Among these, the bisindole alkaloids vinblastine (B1199706) and its precursor, this compound, are potent anti-cancer agents used in chemotherapy.[1] The low in-planta yield of these compounds has driven extensive research into their complex biosynthetic pathway to enable metabolic engineering and synthetic biology approaches for enhanced production. This guide provides a detailed overview of the biosynthetic pathway leading to this compound, focusing on the key enzymatic steps, quantitative data, and relevant experimental protocols.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that involves enzymes localized in different cell types and subcellular compartments. The pathway can be broadly divided into three main stages: the formation of the monomeric precursors, their coupling to form an intermediate, and the subsequent modifications to yield this compound.
-
Formation of Monomeric Precursors: The pathway begins with the synthesis of two key monomeric alkaloids, catharanthine (B190766) and vindoline (B23647), which are derived from the central TIA precursor, strictosidine. Strictosidine itself is formed from the condensation of tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the mevalonate (B85504) or MEP pathway).[1][2] The subsequent steps leading to catharanthine and vindoline are complex and involve numerous enzymes. The vindoline biosynthesis from tabersonine (B1681870) is a well-studied seven-step enzymatic process.
-
Coupling of Catharanthine and Vindoline: The crucial step in the formation of the bisindole alkaloid backbone is the enzymatic coupling of catharanthine and vindoline. This reaction is catalyzed by a class III peroxidase, specifically PRX1 in C. roseus, in the presence of hydrogen peroxide.[3] The peroxidase-mediated reaction forms an unstable intermediate, α-3′,4′-anhydrovinblastine (AVLB).[1][3]
-
Conversion to this compound: Following the formation of α-3′,4′-anhydrovinblastine, a series of reactions involving hydration and reduction steps convert it into this compound. 4-desacetylvinblastine is the penultimate precursor to vinblastine.[4] The final step in the formation of vinblastine is the acetylation of the C4-hydroxyl group of the vindoline moiety, a reaction catalyzed by deacetylvindoline-4-O-acetyltransferase (DAT).
Below is a diagram illustrating the core biosynthetic pathway leading to this compound.
Caption: A simplified diagram of the biosynthetic pathway of this compound.
Quantitative Data
The production of this compound and its precursors is tightly regulated and influenced by various factors, including elicitors. The following tables summarize some of the available quantitative data.
Table 1: Effect of Chitooligosaccharides on Precursor Accumulation in C. roseus Leaves
| Chitooligosaccharide Conc. (µg/mL) | Vindoline Content (mg/g DW) | Catharanthine Content (mg/g DW) |
|---|---|---|
| 0 (Control) | 1.85 | 0.52 |
| 0.01 | 2.15 | 0.65 |
| 0.1 | 2.50 | 0.80 |
| 1 | 2.30 | 0.72 |
| 10 | 2.05 | 0.60 |
Data adapted from a study on the effects of elicitors on TIA biosynthesis.[3]
Table 2: Kinetic Parameters for the Peroxidase-Mediated Coupling of Catharanthine and Vindoline
| Substrate | k₃ (Compound II reduction constant) (M⁻¹s⁻¹) |
|---|---|
| Catharanthine | 2.53 x 10³ |
| Vindoline | 3.57 x 10³ |
Data from a study using horseradish peroxidase as a model enzyme.[5]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the study of the this compound biosynthetic pathway.
Extraction and Quantification of Alkaloids by HPLC
This protocol describes a general method for the extraction and analysis of TIAs from C. roseus plant material.
a. Extraction:
-
Harvest and freeze-dry the plant material (e.g., leaves).
-
Grind the dried tissue to a fine powder.
-
Extract a known amount of the powder (e.g., 100 mg) with an appropriate solvent, such as methanol (B129727) or a methanol/chloroform mixture, often acidified with a small amount of acetic or formic acid to improve alkaloid solubility.
-
Sonication or shaking can be used to enhance extraction efficiency.
-
Centrifuge the mixture to pellet the plant debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.
b. HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength suitable for TIAs (e.g., 220 nm, 254 nm, or 306 nm) or mass spectrometry (LC-MS) for more sensitive and specific detection.
-
Quantification: Use authentic standards of catharanthine, vindoline, vinblastine, and this compound to create calibration curves for accurate quantification.
Peroxidase (PRX1) Enzyme Assay
This assay measures the activity of the peroxidase enzyme responsible for the coupling of catharanthine and vindoline.
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) and a reducing agent like dithiothreitol (B142953) (DTT).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.
-
The supernatant contains the crude enzyme extract.
-
-
Activity Assay:
-
The reaction mixture contains the enzyme extract, catharanthine, vindoline, and hydrogen peroxide in a suitable buffer.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., sodium bisulfite) or by solvent extraction.
-
Extract the product (α-3′,4′-anhydrovinblastine) with an organic solvent like ethyl acetate.
-
Analyze the product formation using HPLC as described above.
-
Gene Expression Analysis by qRT-PCR
This protocol is for quantifying the transcript levels of genes involved in the biosynthetic pathway.
-
RNA Extraction:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol like the TRIzol method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Perform the real-time PCR using a fluorescent dye like SYBR Green or a probe-based system.
-
The reaction mixture includes cDNA, gene-specific primers for the target genes (e.g., PRX1, DAT), and a suitable PCR master mix.
-
Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
-
Below is a diagram representing a general experimental workflow for studying the TIA pathway.
Caption: A general experimental workflow for TIA pathway analysis.
Conclusion
The biosynthetic pathway of this compound in Catharanthus roseus is a complex and highly regulated process, culminating in the production of a pharmaceutically valuable anti-cancer agent. Understanding the key enzymes, such as the peroxidase PRX1, and the factors that influence the accumulation of its precursors, catharanthine and vindoline, is crucial for developing strategies to enhance its production. The methodologies outlined in this guide provide a framework for researchers to investigate this pathway further, with the ultimate goal of leveraging this knowledge for metabolic engineering and synthetic biology applications in drug development.
References
- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FCNAUP - On the fate of catharanthine and vindoline during the peroxidase-mediated enzymatic synthesis of alpha-3',4'-anhydrovinblastine [sigarra.up.pt]
Desacetylvinblastine's Strategic Assault on Tubulin: A Technical Guide to its Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding of desacetylvinblastine to its target protein, tubulin. By interfering with microtubule dynamics, this vinca (B1221190) alkaloid derivative exhibits potent anti-mitotic activity, a cornerstone of its application in cancer chemotherapy. This document details the precise location of the binding site, quantitative binding affinities, the experimental methodologies used to elucidate these interactions, and the consequential impact on cellular processes.
The Vinca Domain: this compound's Binding Locus on Tubulin
This compound, like other vinca alkaloids, binds to a specific region on the β-tubulin subunit known as the "vinca domain".[1][2] This binding site is strategically located at the interface between two αβ-tubulin heterodimers, effectively acting as a wedge that disrupts the longitudinal interactions necessary for microtubule polymerization.[3][4] The binding of this compound and its parent compound, vinblastine (B1199706), induces a conformational change in the tubulin dimers, favoring the formation of curved protofilaments and spiral aggregates rather than the straight, hollow tubes of functional microtubules.[4][5][6] This ultimately leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation, causing cell cycle arrest in the M-phase and subsequent apoptosis.[7]
Quantitative Binding Data
The interaction between this compound and tubulin has been quantified through various experimental approaches. The following table summarizes key binding parameters, providing a comparative view of its affinity relative to other vinca alkaloids.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Inhibition Constant (Ki) | 2 x 10⁻⁵ M | Embryonic chick brain tubulin | [8] |
| Vinblastine | Inhibition Constant (Ki) | - | - | - |
| High-affinity KD | 0.54 µM | Calf brain tubulin | [9] | |
| Low-affinity KD | 14 µM | Calf brain tubulin | [9] | |
| Association Constant (Ka) | 3-5 x 10⁵ l/mol | Embryonic chick brain tubulin | [8] | |
| Association Constant (Ka) | 1-3 x 10⁵ l/mol | Sea urchin sperm tail outer doublet tubulin | [8] | |
| Association Constant (Ka) | ~3-4 x 10³ M⁻¹ | Bovine brain microtubules | [5] | |
| Vincristine | Inhibition Constant (Ki) | 1.7 x 10⁻⁵ M | Embryonic chick brain tubulin | [8] |
| Vinblastine-4'-anthranilate | IC₅₀ (Polymerization Inhibition) | 4.8 µM | Rat brain tubulin | [10][11] |
Experimental Protocols for Characterizing the Binding Site
The determination of the this compound binding site on tubulin has relied on a combination of sophisticated experimental techniques. These methods provide insights into the structural, biochemical, and biophysical aspects of this crucial drug-protein interaction.
X-Ray Crystallography
Objective: To determine the three-dimensional structure of the tubulin-desacetylvinblastine complex at atomic resolution.
Methodology:
-
Protein Purification: Tubulin is purified from sources such as bovine brain.
-
Complex Formation: The purified tubulin is incubated with this compound to form a stable complex. Often, tubulin is co-crystallized with other proteins, like the stathmin-like domain of RB3 (RB3-SLD), to stabilize it in a conformation suitable for crystallization.[4]
-
Crystallization: The tubulin-desacetylvinblastine complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the tubulin-desacetylvinblastine complex is built and refined.[4][12]
Fluorescence Spectroscopy
Objective: To study the binding affinity and conformational changes in tubulin upon this compound binding.
Methodology:
-
Fluorophore Labeling: A fluorescent derivative of vinblastine, such as vinblastine-4'-anthranilate, is synthesized.[10][11]
-
Binding Assay: The fluorescent analog is incubated with purified tubulin at varying concentrations.
-
Fluorescence Measurement: The fluorescence intensity and emission spectrum of the solution are measured. Binding of the fluorescent ligand to tubulin often results in changes in fluorescence properties, such as an increase in intensity or a shift in the emission maximum.[10][11]
-
Data Analysis: The changes in fluorescence are plotted against the ligand concentration to determine binding parameters like the dissociation constant (KD).[13]
Photoaffinity Labeling
Objective: To covalently link a photoactive derivative of this compound to its binding site on tubulin for subsequent identification of the labeled amino acid residues.
Methodology:
-
Synthesis of Photoactive Probe: A photoactive and radioactive analog of vinblastine, such as N-(p-azido[3,5-³H]benzoyl)-N'-(β-amino-ethyl)vindesine ([³H]NABV), is synthesized.[9]
-
Binding and Photolysis: The photoactive probe is incubated with tubulin in the dark to allow for binding. The mixture is then irradiated with UV light at a specific wavelength to activate the azido (B1232118) group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.[9]
-
Identification of Labeled Subunits and Peptides: The covalently labeled tubulin is separated into its α and β subunits. The labeled subunits are then subjected to proteolytic digestion, and the resulting radioactive peptides are isolated and sequenced to identify the precise location of covalent attachment.[9][10]
Competitive Binding Assays
Objective: To determine the specificity of the binding site and the relative affinities of different ligands.
Methodology:
-
Radiolabeled Ligand Binding: A radiolabeled form of vinblastine (e.g., [³H]vinblastine) is incubated with tubulin.[8]
-
Competition: Increasing concentrations of unlabeled this compound or other competing ligands (like vincristine) are added to the mixture.[8]
-
Quantification of Bound Ligand: The amount of bound radiolabeled ligand is measured after separating the tubulin-ligand complex from the unbound ligand (e.g., by filtration).
-
Data Analysis: The decrease in the binding of the radiolabeled ligand in the presence of the competitor is used to calculate the inhibition constant (Ki) of the unlabeled ligand.[8]
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the logical flow of experiments to identify and characterize the this compound binding site and the subsequent cellular consequences.
Caption: Experimental workflow for identifying the this compound binding site on tubulin.
Caption: Cellular consequences of this compound binding to tubulin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localization of the vinblastine-binding site on beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. Video: Protein-Drug Binding: Determination Methods [jove.com]
Methodological & Application
Application Notes and Protocols for Des-acetylvinblastine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and use of Desacetylvinblastine in cell culture media for in vitro research applications. This compound, an active metabolite of the vinca (B1221190) alkaloid vinblastine, is a potent anti-mitotic agent that disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[1][2] Accurate preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results.
Data Presentation
The following table summarizes the key properties of Vinblastine Sulfate (B86663), which can be used as a reference for this compound, particularly if using a sulfate salt form. Researchers should always refer to the manufacturer's product data sheet for the specific properties of their this compound compound.
| Property | Value | Source |
| Form | Crystalline solid | [3] |
| Storage of Solid | -20°C | [3] |
| Stability of Solid | ≥ 4 years at -20°C | [3] |
| Solubility in DMSO | ~10 mg/mL | [3] |
| Solubility in Dimethylformamide | ~6 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Solubility in Water | Freely soluble (as sulfate salt) | [4][5] |
| Storage of Aqueous Solution | Not recommended for more than one day | [3] |
The effective concentration of vinca alkaloids can vary significantly depending on the cell line. The following table provides examples of reported IC50 values for Vinblastine. It is essential to determine the optimal concentration for your specific cell line through a dose-response experiment.
| Cell Line | IC50 | Source |
| B16 Melanoma | 1 nM | [3] |
| L-cells (complete inhibition) | 40 nM | [3] |
| LNCaP (human prostate cancer) | 29.3 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use and diluted to working concentrations as needed.
Materials:
-
This compound (preferably as a sulfate salt for better solubility)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Safety Precautions: this compound is a cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a designated fume hood or biological safety cabinet.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the molecular weight provided by the manufacturer for your specific this compound salt.
-
Dissolution:
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 850 g/mol , dissolve 8.5 mg in 1 mL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the solid compound is stable for at least four years.[3]
-
Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the this compound stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure homogeneity, add the stock solution to the culture medium and mix immediately by gentle pipetting or vortexing. Do not add the medium to the concentrated stock.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can have physiological effects on the cells.[3]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the drug from the effects of the solvent.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately. Aqueous solutions of vinca alkaloids are not recommended for storage for more than one day.[3] However, some studies have shown stability for longer periods in specific infusion fluids.[6][7] For cell culture applications, fresh preparation is the best practice.
Cytotoxicity Assay (Example using MTT Assay)
This protocol provides a general workflow for determining the cytotoxic effects of this compound on a chosen cell line using a colorimetric MTT assay.
Materials:
-
Cells of interest in culture
-
96-well clear flat-bottom tissue culture plates
-
This compound working solutions (from Protocol 2)
-
Vehicle control medium (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound.
-
Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: Experimental workflow for this compound preparation and use in cell culture.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
References
- 1. Solution stability of the monoclonal antibody-vinca alkaloid conjugate, KS1/4-DAVLB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Vinblastine sulfate CAS#: 143-67-9 [m.chemicalbook.com]
- 5. Vinblastine sulfate | 143-67-9 [chemicalbook.com]
- 6. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. | Semantic Scholar [semanticscholar.org]
- 7. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Desacetylvinblastine for In Vitro Microtubule Polymerization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine, an active metabolite of the well-known chemotherapeutic agent vinblastine (B1199706), is a member of the Vinca (B1221190) alkaloid family of natural products. These compounds are potent antimitotic agents that exert their effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. The in vitro microtubule polymerization assay is a fundamental tool for characterizing the activity of compounds like this compound that target tubulin, the protein subunit of microtubules. This document provides detailed application notes and protocols for utilizing this compound in such assays.
Mechanism of Action
Vinca alkaloids, including this compound, bind to β-tubulin at a specific site, known as the Vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules. At high concentrations, Vinca alkaloids can induce the depolymerization of existing microtubules. However, at lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics. This involves a reduction in the rate and extent of microtubule growth and shortening, leading to a mitotic block at the metaphase-anaphase transition and subsequent apoptosis. The differential actions of various Vinca alkaloids in a cellular context may be influenced by factors beyond their direct interaction with tubulin, such as cellular uptake and metabolism.[1]
Quantitative Data
The inhibitory effect of this compound on in vitro tubulin polymerization has been documented, demonstrating its activity is comparable to that of its parent compound, vinblastine. The following table summarizes available quantitative data.
| Compound | Metric | Value | Tubulin Concentration | Notes |
| This compound amide | Effective Concentration | ~1 µM | 6.5 µM | Blocks bovine brain tubulin polymerization almost as effectively as vinblastine and vincristine (B1662923) at this concentration.[1] |
| This compound sulfate | Inhibition Constant (Ki) | 2 x 10⁻⁵ M (20 µM) | Not specified | Determined by competitive inhibition of [³H]vinblastine binding to embryonic chick brain tubulin.[2] |
| Vinblastine | IC₅₀ | ~1 µM | 40 µM | Estimated concentration for 50% inhibition of the maximum assembly rate of porcine tubulin.[3] |
| Vinblastine | IC₅₀ | 4.3 x 10⁻⁷ M (0.43 µM) | 3.0 mg/ml (~27 µM) | Concentration that prevents polymerization of crude porcine brain tubulin extracts by 50%.[4] |
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidity-Based)
This protocol describes a common method to monitor microtubule polymerization by measuring the increase in light scattering (turbidity) as tubulin dimers assemble into microtubules.
Materials:
-
Purified tubulin protein (>97% pure)
-
This compound (and other test compounds)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP)
-
Glycerol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well, half-area, clear bottom plates
-
Ice bucket and crushed ice
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 2-4 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in G-PEM buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer or plate reader to 37°C.
-
On ice, add the following to each well of a 96-well plate:
-
G-PEM buffer (volume to bring the final reaction volume to 100 µL)
-
Glycerol (to a final concentration of 5-10%, optional, as it promotes polymerization)
-
Diluted this compound or vehicle control (DMSO in G-PEM buffer).
-
-
Add the tubulin solution to each well to initiate the reaction. Mix gently by pipetting up and down.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound.
-
The resulting curves will show a lag phase (nucleation), a polymerization phase (elongation), and a plateau phase (steady-state).
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the polymerization phase.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro microtubule polymerization assay.
Caption: Signaling pathway of microtubule dynamics and its inhibition by this compound.
References
- 1. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desacetylvinblastine Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine, a derivative of the vinca (B1221190) alkaloid vinblastine (B1199706), is a potent anti-mitotic agent that disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[1][2] Like other vinca alkaloids, its mechanism of action involves binding to tubulin, which inhibits the assembly of microtubules.[3] This disruption of the cellular cytoskeleton is particularly effective against rapidly dividing cancer cells. These application notes provide a detailed protocol for the administration of this compound in mouse xenograft models, based on established methodologies for similar vinca alkaloids and general xenograft procedures.
Quantitative Data Summary
Direct quantitative data on the efficacy of standalone this compound in mouse xenograft models is limited in publicly available literature. However, data from closely related vinca alkaloids, such as vindesine (B1683056) (desacetyl vinblastine amide sulfate), can provide a basis for dose-ranging studies. The following table summarizes dosage information for vindesine and another vinca alkaloid used in mouse studies. It is critical to perform a dose-finding study for this compound to determine the optimal therapeutic window and to mitigate toxicity.[4]
| Compound | Dosage | Route of Administration | Mouse Model | Efficacy/Observation | Reference |
| Vindesine | 0.25 - 0.35 mg/kg | Not Specified | Pregnant Mice | Growth retardation in embryos | [5] |
| Vindesine | 0.5 - 1.0 mg/kg | Not Specified | Pregnant Mice | Early resorption of implants | [5] |
| S 12363 (Vinca Alkaloid) | 0.05 mg/kg/day (for 5 days) | Intraperitoneal (IP) | Human Renal Carcinoma Xenograft | 50% tumor regression | [6] |
| Vinblastine | 0.4 mg/kg/day | Intraperitoneal (IP) | Human Renal Carcinoma Xenograft | Less effective than S 12363 | [6] |
Note: The toxicity of vindesine in mice has been studied, and it was found to be more toxic than vinblastine but less so than vincristine.[4] Chronic administration in rats at doses of 0.3 mg/kg/week or higher led to side effects such as anorexia and depressed blood cell counts.[4]
Experimental Protocols
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice.
Materials:
-
Human cancer cell line (e.g., from ATCC)
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional)
-
1 mL syringes with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Laminar flow hood
Procedure:
-
Cell Culture: Culture tumor cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting: Determine the cell viability and concentration using a hemocytometer or an automated cell counter.
-
Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel® (optional, often a 1:1 ratio) to the desired final concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an approved institutional protocol.
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration Protocol
This protocol is adapted from methodologies used for vindesine and other vinca alkaloids.[5][6] A preliminary dose-escalation study is strongly recommended to determine the maximum tolerated dose (MTD) of this compound.
Materials:
-
This compound
-
Sterile vehicle for reconstitution (e.g., sterile saline or PBS)
-
1 mL syringes with appropriate gauge needles for the chosen administration route
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound in a sterile vehicle to a known stock concentration.
-
Further dilute the stock solution to the final desired concentration for injection based on the mean body weight of the treatment group.
-
-
Animal Grouping:
-
Randomize mice with established tumors into treatment and control groups (n ≥ 5 per group).
-
-
Administration:
-
Weigh each mouse to calculate the precise dose volume.
-
Suggested Starting Dose Range (based on vindesine data): 0.25 - 1.0 mg/kg.
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections are common for vinca alkaloids.[6][7]
-
Frequency: Administer daily for 5 consecutive days, or on an alternating day schedule, depending on the results of the MTD study.
-
Control Group: Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the predetermined duration (e.g., 14-21 days).
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or if signs of excessive toxicity are observed.
-
At the end of the study, excise the tumors and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blot).
-
Visualizations
Experimental Workflow
Caption: Workflow for a mouse xenograft study with this compound.
Mechanism of Action: Microtubule Disruption
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest.
References
- 1. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 3. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology of vindesine (desacetyl vinblastine amide) in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic interaction between vindesine and X-rays in the prenatal development of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the new vinca-alkaloid S 12363 alone or in combination with verapamil on a human multidrug resistant renal carcinoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desacetylvinblastine in Anti-Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Desacetylvinblastine, particularly its monohydrazide derivative (DAVLBH), in anti-angiogenesis research. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant in vitro and ex vivo assays.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process and have been major targets for anti-angiogenic therapies.[1][2] However, resistance to anti-VEGF therapies often develops, necessitating the exploration of novel agents that target multiple pro-angiogenic pathways.[1][2]
This compound, a derivative of the vinca (B1221190) alkaloid vinblastine, has demonstrated potent anti-angiogenic and vascular-disrupting properties.[1][4] Specifically, this compound monohydrazide (DAVLBH) has been shown to exert more potent anti-angiogenic effects than its parent compound, vinblastine.[1][2] Its mechanism of action involves the dual inhibition of VEGFR2 and Axl receptor tyrosine kinase pathways, as well as the disruption of endothelial cell junctions by promoting the internalization of VE-cadherin.[1][2][4]
Mechanism of Action
This compound exhibits a multi-faceted anti-angiogenic effect by targeting key signaling pathways in endothelial cells:
-
Inhibition of VEGFR2 and Axl Signaling: DAVLBH has been shown to inhibit the activation of both VEGFR2 and Axl, two critical receptor tyrosine kinases involved in angiogenesis.[1][2][5] This dual inhibition disrupts downstream signaling cascades, including the Akt and ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2] The compound also inhibits the activation of Rac1 and Cdc42, small GTPases that regulate cell motility.[1][6]
-
Disruption of Endothelial Cell Adhesion: DAVLBH disrupts the integrity of tumor blood vessels by targeting vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[4] It promotes the internalization of VE-cadherin and inhibits its recycling back to the cell membrane, leading to increased endothelial permeability and vascular leakage.[4] This vascular-disrupting activity is distinct from the classical anti-mitotic effects of vinca alkaloids.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound monohydrazide (DAVLBH) in various anti-angiogenesis assays.
Table 1: In Vitro Anti-Angiogenic Activity of DAVLBH
| Assay | Cell Line | Treatment | Concentration | Observed Effect | Reference |
| Proliferation | HUVECs | DAVLBH + VEGF | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of VEGF-induced proliferation | [1] |
| HUVECs | DAVLBH + Gas6 | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of Gas6-induced proliferation | [1][6] | |
| Migration | HUVECs | DAVLBH + VEGF | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of VEGF-induced migration | [1] |
| HUVECs | DAVLBH + Gas6 | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of Gas6-induced migration | [1][6] | |
| Invasion | HUVECs | DAVLBH + VEGF | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of VEGF-induced invasion | [1] |
| HUVECs | DAVLBH + Gas6 | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of Gas6-induced invasion | [6] | |
| Tube Formation | HUVECs | DAVLBH + VEGF | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of VEGF-induced tube formation | [1] |
| HUVECs | DAVLBH + Gas6 | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of Gas6-induced tube formation | [1][6] | |
| Vessel Disruption | HUVECs | DAVLBH | 1, 10, 100 nM | Dose-dependent disruption of pre-formed tubular networks | [4] |
| Permeability | HUVEC Monolayer | DAVLBH | 1, 10, 100 nM | Dose-dependent increase in endothelial cell monolayer permeability | [4] |
Table 2: Ex Vivo and In Vivo Anti-Angiogenic Activity of DAVLBH
| Assay | Model | Treatment | Dosage | Observed Effect | Reference |
| Aortic Ring Sprouting | Rat Aortic Rings | DAVLBH + VEGF | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of VEGF-induced microvessel sprouting | [1] |
| Rat Aortic Rings | DAVLBH + Gas6 | 0.1, 0.5, 1.0 nM | Dose-dependent inhibition of Gas6-induced microvessel sprouting | [1][6] | |
| Tumor Growth Inhibition | HeLa Xenograft | DAVLBH | Not Specified | Significant inhibition of tumor growth compared to control | [1][2] |
| HepG2 Xenograft | DAVLBH | 0.75 mg/kg | Approximately 40% inhibition of tumor growth | [4] | |
| Tumor Angiogenesis | HeLa Xenograft | DAVLBH | Not Specified | Significant inhibition of in vivo tumor angiogenesis | [1][2] |
| Vascular Disruption | HepG2 Xenograft | DAVLBH | 0.75 mg/kg | Rapid reduction in tumor perfusion and permeability | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of DAVLBH on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Medium (ECM)
-
Fetal Bovine Serum (FBS)
-
This compound monohydrazide (DAVLBH)
-
VEGF or Gas6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 1x10^4 cells per well and culture for 24 hours.[1]
-
Starve the cells with serum-free ECM for 6 hours to synchronize them in a resting state.[1]
-
Treat the cells with various concentrations of DAVLBH in the presence or absence of a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF or 100 ng/mL Gas6).[1]
-
Incubate for 24 hours.[1]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the control group.
Endothelial Cell Migration and Invasion Assays (Transwell Assay)
This protocol measures the effect of DAVLBH on the migratory and invasive potential of HUVECs.
Materials:
-
HUVECs
-
Serum-free ECM
-
ECM with chemoattractant (e.g., VEGF or Gas6)
-
DAVLBH
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Crystal Violet stain
Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Starve HUVECs in serum-free ECM for 6 hours.
-
Resuspend the cells in serum-free ECM containing various concentrations of DAVLBH.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Fill the lower chamber with ECM containing a chemoattractant (e.g., VEGF or Gas6).
-
Incubate for a specified period (e.g., 12-24 hours) to allow for migration/invasion.
-
Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the insert with methanol (B129727) and stain with Crystal Violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of DAVLBH to inhibit the formation of capillary-like structures by HUVECs.
Materials:
-
HUVECs
-
Matrigel
-
ECM
-
DAVLBH
-
Pro-angiogenic stimulus (e.g., VEGF or Gas6)
-
96-well plates
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30 minutes.[7]
-
Harvest HUVECs and resuspend them in ECM containing various concentrations of DAVLBH and a pro-angiogenic stimulus.
-
Seed the HUVEC suspension onto the Matrigel-coated wells at a density of 1.0-1.5 x 10^4 cells per well.[7]
-
Incubate for 6-20 hours at 37°C.[7]
-
Observe the formation of tube-like structures under a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Rat Aortic Ring Assay (Ex Vivo)
This ex vivo assay evaluates the effect of DAVLBH on microvessel sprouting from aortic tissue.
Materials:
-
Thoracic aortas from rats
-
Matrigel
-
Serum-free medium
-
DAVLBH
-
Pro-angiogenic stimulus (e.g., VEGF or Gas6)
-
96-well plates
Protocol:
-
Excise thoracic aortas from rats and clean them of periadventitial fat and connective tissue.
-
Cut the aortas into 1-1.5 mm thick rings.[4]
-
Embed the aortic rings in Matrigel in 96-well plates.[4]
-
Add serum-free medium containing various concentrations of DAVLBH and a pro-angiogenic stimulus to each well.
-
Incubate for several days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.
-
Quantify the angiogenic response by measuring the length and number of microvessel sprouts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. e-century.us [e-century.us]
- 2. In vitro and in vivo antiangiogenic activity of this compound monohydrazide through inhibition of VEGFR2 and Axl pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Monohydrazide Disrupts Tumor Vessels by Promoting VE-cadherin Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] In vitro and in vivo antiangiogenic activity of this compound monohydrazide through inhibition of VEGFR2 and Axl pathways. | Semantic Scholar [semanticscholar.org]
- 6. In vitro and in vivo antiangiogenic activity of this compound monohydrazide through inhibition of VEGFR2 and Axl pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
Application Notes: Analysis of Cell Cycle Arrest Induced by Desacetylvinblastine Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine, a vinca (B1221190) alkaloid derivative, is a potent anti-mitotic agent that disrupts microtubule polymerization. This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1][2] Flow cytometry is a powerful technique to quantify the effects of compounds like this compound on cell cycle distribution. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be accurately determined based on DNA content. These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry.
Principle
Cells in different phases of the cell cycle contain varying amounts of DNA. G0/G1 phase cells are diploid (2N DNA content), while G2/M phase cells have double the DNA content (4N) after DNA replication in the S phase. Flow cytometry measures the fluorescence intensity of individual cells stained with a DNA-binding dye, allowing for the quantification of the cell population in each phase. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be visualized as an increase in the 4N peak on a DNA content histogram.
Data Presentation
The following table summarizes representative quantitative data obtained from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., HeLa or MCF-7) after 24 hours of treatment.
| Treatment | Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 |
| This compound | 10 | 45.2 ± 2.5 | 18.1 ± 1.2 | 36.7 ± 2.3 |
| This compound | 50 | 25.8 ± 1.9 | 10.5 ± 0.9 | 63.7 ± 3.1 |
| This compound | 100 | 15.1 ± 1.3 | 5.7 ± 0.6 | 79.2 ± 2.8 |
Note: The data presented are representative examples and may vary depending on the cell line, experimental conditions, and specific batch of the compound.
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
Procedure
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
After treatment, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Set up the instrument to measure the fluorescence emission of propidium iodide (typically in the FL2 or PE channel).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the DNA content histograms.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle arrest.
References
- 1. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Mcl-1 by CDK1-cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Desacetylvinblastine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing high-throughput screening (HTS) assays to identify and characterize Desacetylvinblastine derivatives as potential anti-cancer agents. The protocols detailed below are optimized for evaluating compounds that target tubulin polymerization, a key mechanism of action for Vinca alkaloids and their derivatives.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a prime target for the development of anti-cancer drugs. This compound, a derivative of the Vinca alkaloid vinblastine, and its analogs are known to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). High-throughput screening provides a robust platform for the rapid evaluation of numerous this compound derivatives to identify lead compounds with potent anti-proliferative and cytotoxic effects.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound derivatives exert their biological effects by disrupting the polymerization of tubulin into microtubules. This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and ultimately inducing apoptosis.
Caption: Mechanism of action for tubulin-targeting agents.
Cell-Based High-Throughput Screening
Cell-based assays are fundamental for assessing the cytotoxic and anti-proliferative effects of this compound derivatives in a biologically relevant context.
Cell Viability/Cytotoxicity Assay (MTS/CellTiter-Glo®)
This assay determines the number of viable cells in culture after treatment with test compounds. A decrease in cell viability is indicative of cytotoxic or anti-proliferative effects.
Experimental Protocol:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., HeLa, A549, or a relevant cancer cell line panel) to approximately 80% confluency.[1]
-
Trypsinize and resuspend cells in a complete medium to a predetermined optimal concentration.
-
Seed 5,000-10,000 cells per well in a 96-well or 384-well plate.[1]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound derivatives (e.g., 10 mM in DMSO).
-
Perform serial dilutions to achieve a range of final desired concentrations.
-
Include a vehicle control (DMSO only) and a positive control (e.g., Vinblastine or Paclitaxel).
-
Add the compound dilutions to the respective wells.
-
Incubate the plates for a period equivalent to one or two cell cycles (e.g., 24-72 hours).[2]
-
-
MTS Assay and Data Analysis:
Alternatively, using CellTiter-Glo® Luminescent Cell Viability Assay: [3][4]
-
After the incubation period, add CellTiter-Glo® reagent to each well.[5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure luminescence using a plate reader.[5]
Caption: Workflow for cell viability screening.
High-Content Screening (HCS) for Mitotic Arrest and Microtubule Morphology
HCS allows for the simultaneous quantification of multiple phenotypic parameters, providing deeper insights into the mechanism of action of the test compounds.[1]
Experimental Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the cell viability assay, using black-walled, clear-bottom imaging plates.[1]
-
-
Immunofluorescence Staining:
-
Fixation: After compound treatment, gently wash the wells with DPBS and fix the cells with 4% paraformaldehyde for 15 minutes.[1][2]
-
Permeabilization: Wash the wells and permeabilize the cells with 0.1-0.2% Triton X-100 for 10 minutes.[1][2]
-
Blocking: Block with 1-5% Bovine Serum Albumin (BSA) in DPBS for 1 hour.[1][2]
-
Staining:
-
-
Imaging and Analysis:
-
Acquire multi-channel images using an automated high-content imaging system.
-
Use image analysis software to quantify parameters such as mitotic index, microtubule network integrity, and cell number.[1]
-
Caption: High-content screening experimental workflow.[1]
Biochemical Assay: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of compounds on the polymerization of purified tubulin.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Compound Addition:
-
Dispense the reaction mixture into a 96-well or 384-well plate.
-
Add serial dilutions of the this compound derivatives. Include a vehicle control (DMSO), a positive control for inhibition (e.g., colchicine (B1669291) or vinblastine), and a positive control for stabilization (e.g., paclitaxel).[7][8]
-
-
Data Acquisition and Analysis:
-
Initiate the polymerization reaction, often by warming the plate to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) every minute for 60 minutes in a temperature-controlled plate reader.[2][8]
-
Calculate the rate of polymerization and the maximum polymer mass for each well.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.[2]
-
Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a key metric.
Table 1: Representative Anti-proliferative Activity of Tubulin Inhibitors in HeLa Cells (72h Incubation)
| Compound | IC₅₀ (nM) | Primary Mechanism |
| Reference Compound A (e.g., Vinblastine) | 1.5 | Tubulin Polymerization Inhibitor |
| Reference Compound B (e.g., Paclitaxel) | 2.0 | Microtubule Stabilizer |
| This compound Derivative 1 | Experimental Value | To be determined |
| This compound Derivative 2 | Experimental Value | To be determined |
| ... | ... | ... |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| Reference Compound A (e.g., Colchicine) | 2.52 |
| Reference Compound B (e.g., Nocodazole) | 2.29 |
| This compound Derivative 1 | Experimental Value |
| This compound Derivative 2 | Experimental Value |
| ... | ... |
Note: The IC₅₀ values presented for reference compounds are illustrative and may vary between different studies and experimental conditions.[9]
Conclusion
The described high-throughput screening protocols provide a robust framework for the discovery and characterization of novel this compound derivatives as anti-mitotic agents. By employing a combination of cell-based and biochemical assays, researchers can efficiently identify potent compounds and gain insights into their mechanism of action, paving the way for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.fishersci.eu [static.fishersci.eu]
- 4. noblelifesci.com [noblelifesci.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
apen-access>formulation of Desacetylvinblastine for preclinical in vivo studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine, a key metabolite of the vinca (B1221190) alkaloid chemotherapeutic agent vinblastine (B1199706), is a compound of significant interest in oncological research. Its antitumor activity, which is thought to be primarily due to the inhibition of mitosis at metaphase through its interaction with tubulin, necessitates robust and reproducible preclinical in vivo studies to evaluate its efficacy and toxicological profile. A critical aspect of such studies is the appropriate formulation of this compound for administration to animal models. This document provides detailed application notes and protocols for the formulation of this compound, focusing on parenteral administration routes commonly used in preclinical research.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for developing a suitable formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₄₄H₅₆N₄O₈ | [1][2] |
| Molecular Weight | 768.9 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform (B151607) and ethanol. | [3] |
| Storage (Powder) | 2 years at -20°C | [3] |
Signaling Pathway of this compound
This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. The primary mechanism involves binding to tubulin, inhibiting its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the M-phase and subsequent apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the formulation of this compound for intravenous (IV) administration in rodent models. It is crucial to determine the optimal formulation based on the desired dose, concentration, and the specific requirements of the animal study.
Protocol 1: Saline-Based Formulation (For Lower Concentrations)
This protocol is suitable for lower concentrations of this compound, leveraging its slight aqueous solubility. The stability of the parent compound, vinblastine, in 0.9% sodium chloride suggests this is a viable approach.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the dose (e.g., in mg/kg), and the dosing volume (e.g., 5-10 mL/kg for mice).
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Dissolution: Add the calculated volume of sterile 0.9% saline to the conical tube.
-
Solubilization: Vortex the solution vigorously for 2-3 minutes. If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and filter the solution into a new sterile tube or vial. This step is critical to ensure the sterility of the final formulation for injection.
-
Storage: Store the final formulation at 2-8°C and protect from light. Based on stability data for vinblastine, it is recommended to use the formulation within 24 hours of preparation.
Protocol 2: Co-Solvent-Based Formulation (For Higher Concentrations)
For higher concentrations of this compound that exceed its aqueous solubility, a co-solvent system is necessary. The following is a commonly used vehicle for poorly soluble compounds in preclinical in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For a 10 mL final volume, this would be: 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL Saline.
-
Add the components sequentially to a sterile tube and vortex thoroughly to ensure a homogenous mixture.
-
-
Calculate Required Amounts: Determine the required amount of this compound based on the desired final concentration in the formulation.
-
Initial Solubilization: Weigh the this compound powder and place it in a sterile tube. Add the DMSO component of the vehicle first and vortex until the powder is completely dissolved.
-
Complete Formulation: Add the remaining components of the vehicle (PEG300, Tween-80, and Saline) to the DMSO-drug solution. Vortex thoroughly after each addition to maintain a clear solution.
-
Final Checks: Visually inspect the final formulation for any precipitation or phase separation.
-
Administration: This formulation is typically administered via intravenous or intraperitoneal injection. Due to the presence of co-solvents, it is advisable to administer the formulation slowly.
Experimental Workflow for Formulation and Administration
Caption: General workflow for preparation and administration.
Data Presentation: Formulation Stability and Tolerability
| Formulation Vehicle | Concentration | Storage Condition | Stability (based on Vinblastine) | Reference |
| 0.9% Sodium Chloride | 1 mg/mL | 25°C, protected from light | Stable for up to one month | N/A |
| 0.9% Sodium Chloride | 0.1 mg/mL | 2-8°C | Stable for at least 30 days | N/A |
| 5% Dextrose | Not Specified | 4°C | No significant degradation within 3 weeks | N/A |
| Ringer's Lactate | Not Specified | 4°C | No significant degradation within 3 weeks | N/A |
Note: It is highly recommended that researchers conduct their own stability studies for their specific this compound formulation and storage conditions.
For co-solvent based formulations, it is crucial to conduct preliminary tolerability studies in a small cohort of animals to assess any potential adverse effects associated with the vehicle itself.
Conclusion
The successful preclinical in vivo evaluation of this compound is contingent upon the use of a well-characterized and stable formulation. For lower doses, a simple sterile saline solution may be sufficient. For higher concentrations, a co-solvent system, such as the one described in Protocol 2, is a viable option. Researchers should always perform pilot studies to confirm the solubility, stability, and tolerability of their chosen formulation in the intended animal model. Adherence to aseptic techniques during preparation is paramount to ensure the integrity of the in vivo study.
References
- 1. Desacetyl vinblastine | C44H56N4O8 | CID 15575611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Deacetylvinblastine | C44H56N4O8 | CID 15575614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (C45H54N4O8) - Pharmaceutical Grade for Cancer Research & Chemotherapy Drug Production at Best Price [nacchemical.com]
Application Notes and Protocols for Conjugating Desacetylvinblastine to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. This document provides detailed methods for the conjugation of Desacetylvinblastine, a potent microtubule-inhibiting vinca (B1221190) alkaloid, to monoclonal antibodies (mAbs). This compound is a compelling payload for ADCs due to its high cytotoxicity.[1] The methodologies described herein focus on the generation of stable and effective this compound-ADCs for preclinical evaluation.
Two primary strategies for conjugation are presented: stochastic conjugation to native antibody residues (lysines or cysteines) and site-specific conjugation. The choice of method can significantly impact the homogeneity, stability, and in vivo performance of the resulting ADC.[2][3] This guide offers detailed protocols for the synthesis of a key drug-linker intermediate, this compound-hydrazide, and its subsequent conjugation to a monoclonal antibody, as well as methods for the characterization and stability analysis of the final ADC product.
Conjugation Strategies
The covalent attachment of this compound to a monoclonal antibody requires a bifunctional linker that connects the drug to the antibody. The choice of linker and conjugation strategy is critical for the stability and efficacy of the ADC.[4]
1. Lysine (B10760008) Amide Conjugation: This method targets the abundant surface-accessible lysine residues on the antibody.[5] While technically straightforward, it typically results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[3]
2. Cysteine Thioether Conjugation: This approach utilizes the cysteine residues involved in interchain disulfide bonds.[2] Partial reduction of these bonds exposes free thiol groups for conjugation, generally leading to a more defined DAR than lysine conjugation.[5]
3. Hydrazone Linkage via Aldehyde Intermediates: A derivative of this compound, such as this compound-hydrazide, can be conjugated to aldehyde groups introduced onto the antibody. This can be achieved by oxidizing the carbohydrate moieties in the Fc region of the antibody, offering a site-selective conjugation approach that preserves the antigen-binding sites.[6][7]
Key Experimental Considerations
-
Drug-Linker Synthesis: The synthesis of a this compound derivative with a reactive handle (e.g., a hydrazide) is the first critical step.
-
Antibody Modification: The monoclonal antibody may require partial reduction (for cysteine conjugation) or oxidation (for carbohydrate-based conjugation) to expose reactive sites.
-
Conjugation Reaction: Careful control of reaction parameters such as pH, temperature, and molar ratios of reactants is crucial for achieving the desired DAR and minimizing aggregation.
-
Purification: Removal of unconjugated drug-linker, residual reagents, and antibody aggregates is essential. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are common purification techniques.[][]
-
Characterization: The resulting ADC must be thoroughly characterized to determine its DAR, purity, and stability. Techniques such as UV/Vis spectroscopy, HIC, and mass spectrometry are employed for this purpose.[10][11]
-
In Vitro Evaluation: The cytotoxic potency of the ADC is assessed using cell-based assays, such as the MTT assay, on antigen-positive and antigen-negative cell lines to confirm target-specific killing.[12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound-3-carboxhydrazide (DAVLBHYD)
This protocol is adapted from methodologies for creating hydrazide derivatives of vinca alkaloids.
Materials:
-
This compound
-
Anhydrous hydrazine (B178648)
-
Anhydrous ethanol (B145695)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add a molar excess of anhydrous hydrazine to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess hydrazine under reduced pressure using a rotary evaporator.
-
Purify the resulting crude this compound-hydrazide by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Collect the fractions containing the purified product, combine them, and evaporate the solvent.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of DAVLBHYD to a Monoclonal Antibody via Aldehyde Intermediates (Site-Specific)
This protocol utilizes the carbohydrate moieties in the Fc region of the antibody for site-specific conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄) solution
-
Propylene (B89431) glycol
-
This compound-hydrazide (DAVLBHYD)
-
Anhydrous DMSO
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
UV/Vis spectrophotometer
Procedure:
Part A: Antibody Oxidation
-
Buffer exchange the mAb into 0.1 M Sodium Acetate Buffer, pH 5.5.
-
Cool the antibody solution to 4°C in the dark.
-
Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark to generate aldehyde groups on the carbohydrate chains.
-
Quench the reaction by adding a 10-fold molar excess of propylene glycol and incubate for 10 minutes at 4°C.
-
Immediately purify the oxidized antibody using a pre-equilibrated SEC column with 0.1 M Sodium Acetate Buffer, pH 5.5, to remove excess periodate (B1199274) and byproducts.
Part B: Conjugation
-
Dissolve DAVLBHYD in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the DAVLBHYD stock solution to the purified oxidized antibody solution. A typical starting molar excess of drug-linker to antibody is 20-50 fold.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation, protected from light.
-
Purify the resulting ADC using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4) to remove unconjugated drug-linker and other small molecules.
-
Concentrate the purified ADC to the desired concentration using a suitable method (e.g., centrifugal filtration).
-
Sterile filter the final ADC solution and store it at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Characterization of the this compound-ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for this compound (approximately 270 nm).
-
Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients and the following equations (for a specific instrument path length):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_270 = (ε_Ab,270 * C_Ab) + (ε_Drug,270 * C_Drug)
-
-
Solve the system of two linear equations for C_Ab (antibody concentration) and C_Drug (drug concentration).
-
Calculate the DAR as: DAR = C_Drug / C_Ab.
B. Analysis of DAR and Purity by Hydrophobic Interaction Chromatography (HIC)
-
Use a HIC column suitable for antibody analysis.
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by determining the area of each peak and using the following formula:
-
Average DAR = Σ (% Peak Area_i * DAR_i) / 100
-
C. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
-
Use an SEC column appropriate for separating monoclonal antibodies from aggregates and fragments.
-
Mobile Phase: A suitable buffer such as PBS, pH 7.4.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, and later peaks represent fragments.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50) of the this compound-ADC.[1][12]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-ADC
-
Free this compound (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-ADC and free this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or free drug solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
Quantitative Data Summary
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Conjugation Method | Molar Ratio (Drug-Linker:mAb) | Average DAR (by HIC) | Monomer Purity (by SEC) |
| Site-Specific (Carbohydrate) | 20:1 | 1.8 | >98% |
| Site-Specific (Carbohydrate) | 50:1 | 3.5 | >95% |
| Non-Specific (Lysine) | 10:1 | 3.2 (heterogeneous) | >95% |
| Non-Specific (Cysteine) | 10:1 | 3.8 (more defined) | >97% |
Table 2: In Vitro Cytotoxicity of this compound-ADC
| Compound | Cell Line (Antigen-Positive) | IC50 (nM) | Cell Line (Antigen-Negative) | IC50 (nM) |
| This compound-ADC (DAR 3.5) | BT-474 (HER2+) | 5.2 | MDA-MB-231 (HER2-) | >1000 |
| Free this compound | BT-474 (HER2+) | 1.5 | MDA-MB-231 (HER2-) | 2.1 |
| Unconjugated mAb | BT-474 (HER2+) | No effect | MDA-MB-231 (HER2-) | No effect |
Table 3: Stability of this compound-ADC
| Storage Condition | Time Point | Average DAR (by HIC) | % Aggregate (by SEC) |
| 4°C | 0 | 3.5 | <1% |
| 4°C | 1 month | 3.4 | <1.5% |
| 4°C | 3 months | 3.3 | <2% |
| 37°C | 7 days | 2.9 | <5% |
Visualizations
Caption: Experimental workflow for this compound-ADC synthesis and evaluation.
Caption: Mechanism of action for a this compound-ADC.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Note: Desacetylvinblastine as a Reference Standard in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desacetylvinblastine, a significant metabolite of the anti-cancer drug vinblastine (B1199706), is a crucial reference standard in analytical chemistry.[1] Its accurate quantification in biological matrices is essential for pharmacokinetic and metabolic studies in drug development. This document provides detailed protocols and data for the use of this compound as a reference standard for the quantitative analysis of biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. This compound Reference Standard: Properties and Handling
A reference standard of this compound should be of high purity, typically >95%, and handled with care to ensure its stability and integrity.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H56N4O8 | [2] |
| Molecular Weight | 768.9 g/mol | [2] |
| Appearance | Off-White Solid | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform (B151607) and ethanol. | [1] |
| Storage | Store at -20°C, protected from light and moisture. |
2. Experimental Protocols
The following protocols are based on established methods for the quantification of this compound in biological matrices.[4]
2.1. Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
-
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in an appropriate volume of methanol (B129727) to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
Store the stock solution at -20°C in an amber vial.
-
-
Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of working solutions by serially diluting the stock solution with methanol or a suitable solvent.
-
Spike blank biological matrix (e.g., plasma, urine) with the working solutions to create calibration standards at various concentration levels.[5]
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.[5]
-
2.2. Sample Preparation: Solid Phase Extraction (SPE)
SPE is a common technique for extracting and concentrating analytes from complex biological samples.[4]
-
Protocol 3: Solid Phase Extraction of Plasma or Urine Samples
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma or urine sample (pre-treated with an internal standard) onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
3. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.[4][6]
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | Pentafluorophenyl (PFP) propyl analytical column (5μm, 50×2.1mm) | [4] |
| Mobile Phase | 5mM ammonium (B1175870) acetate (B1210297) and methanol | [4] |
| Flow Rate | 0.75 mL/min (isocratic elution) | [4] |
| Injection Volume | 10 µL | [5] |
| Column Temperature | Ambient | [7] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Ion Electrospray (ESI+) | [4] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [4] |
| MRM Transitions | To be optimized for specific instrument |
4. Data Presentation
The performance of the analytical method should be validated to ensure reliable results.
Table 3: Method Validation Parameters for this compound Quantification
| Parameter | Plasma | Urine | Reference |
| Linearity Range | |||
| Lower Calibration Curve | 0.125-2 ng/mL | 0.5-100 ng/mL | [4] |
| Higher Calibration Curve | 2-100 ng/mL | - | [4] |
| Limit of Quantitation (LOQ) | 0.125 ng/mL | 0.125 ng/mL | [4] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [4] |
| Precision (% RSD) | < 15% | < 15% | [4] |
5. Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the quantification of an analyte in a biological sample using a reference standard.
Caption: Workflow for quantitative analysis using a reference standard.
5.2. Mechanism of Action
This compound, as a vinca (B1221190) alkaloid, exerts its cytotoxic effects by interfering with microtubule dynamics, which is crucial for cell division.[8][9]
Caption: Mechanism of action of this compound on microtubules.
References
- 1. This compound (C45H54N4O8) - Pharmaceutical Grade for Cancer Research & Chemotherapy Drug Production at Best Price [nacchemical.com]
- 2. Desacetyl vinblastine | C44H56N4O8 | CID 15575611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Desacetyl Vinblastine | 3352-69-0 [chemicalbook.com]
- 4. Scholars@Duke publication: Simultaneous quantification of vinblastine and this compound concentrations in canine plasma and urine samples using LC-APCI-MS/MS. [scholars.duke.edu]
- 5. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Desacetylvinblastine for Experimental Use
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of experimental compounds is paramount for obtaining accurate and reproducible results. Desacetylvinblastine, a potent vinca (B1221190) alkaloid and an active metabolite of vinblastine, presents a common challenge in the laboratory due to its limited aqueous solubility. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address issues related to the aqueous solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that is characterized as being slightly soluble in water.[1][2] It exhibits better solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2]
Q2: I observed a precipitate when I diluted my this compound DMSO stock solution in my aqueous cell culture medium. What is the cause and how can I prevent this?
A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds. It occurs when the compound, highly soluble in the organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. The DMSO concentration is diluted, and the aqueous medium cannot maintain the this compound in solution, leading to precipitation.
To prevent this, it is recommended to make a high-concentration stock solution in 100% DMSO and then perform a serial dilution in your final aqueous buffer or cell culture medium. Adding the DMSO stock to the aqueous solution slowly and with gentle mixing can also help. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution in purely aqueous buffers like Phosphate Buffered Saline (PBS) is challenging due to the compound's low water solubility. To achieve a desired concentration in an aqueous buffer, it is generally necessary to first dissolve the compound in a minimal amount of an organic co-solvent like DMSO or ethanol.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound is a light-sensitive compound. Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C in amber vials or tubes wrapped in foil to protect from light. For aqueous working solutions, it is advisable to prepare them fresh for each experiment to avoid degradation and potential precipitation over time.
Quantitative Data Summary
The following table summarizes the available solubility information for this compound in common laboratory solvents. It is important to note that specific quantitative values can vary depending on the purity of the compound, temperature, and the specific formulation of the solvent.
| Solvent | Solubility | Notes |
| Water | Slightly soluble[1][2] | Quantitative data is not readily available, but it is known to be poorly soluble. |
| Ethanol | Soluble[2] | A useful co-solvent for preparing aqueous solutions. |
| Chloroform | Soluble[2] | Primarily used for chemical analysis, not typically for biological experiments. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 752.9 g/mol .
-
Mass (mg) = 10 mmol/L * 0.001 L * 752.9 g/mol * 1000 mg/g = 7.529 mg for 1 mL
-
-
Weigh the compound: Carefully weigh the calculated mass of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Dissolve the compound: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots in amber vials at -20°C to avoid repeated freeze-thaw cycles and protect from light.
Protocol 2: Preparation of a Working Solution for Cell Culture Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize the risk of precipitation, first prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:10 in medium to get a 1 mM solution.
-
Prepare the final working solution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. Add the this compound solution dropwise while gently swirling the medium.
-
Example: To prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of medium.
-
-
Final DMSO concentration: Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically ≤ 0.5%).
-
Use immediately: It is recommended to use the freshly prepared working solution for your experiments to ensure its stability and prevent precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration. |
| Rapid dilution from a high concentration organic stock. | Perform a serial dilution. Add the stock solution slowly to the pre-warmed medium while gently mixing. | |
| Delayed Precipitation in the Incubator | Changes in pH of the culture medium over time. | Ensure your medium is properly buffered. Check the CO2 levels in your incubator. |
| Interaction with media components (e.g., salts, proteins). | Try a different formulation of basal media. If using serum, test different lots or consider using serum-free media if appropriate for your cells. | |
| Evaporation of the medium in long-term experiments. | Use humidified incubators and ensure culture plates are properly sealed or have low-evaporation lids. | |
| Inconsistent Experimental Results | Incomplete dissolution of the stock solution. | Visually inspect your stock solution for any particulate matter before use. If necessary, briefly sonicate the stock solution to ensure complete dissolution. |
| Degradation of this compound. | Prepare fresh working solutions for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing a this compound Working Solution
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway: Microtubule Disruption and Apoptosis Induction
Caption: this compound's mechanism of action.
References
Technical Support Center: Troubleshooting Inconsistent Results in Desacetylvinblastine Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro cytotoxicity assays with Desacetylvinblastine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variable and unreliable results in this compound cytotoxicity assays. The questions are designed to pinpoint potential sources of error and provide actionable solutions.
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can stem from several experimental variables. Here are some of the most common factors and how to address them:
-
Cell-Based Variability:
-
Cell Line Instability: Cancer cell lines can evolve over time, leading to genetic and phenotypic drift that affects drug sensitivity.[1][2][3] It is crucial to use cell lines from a consistent passage number and to regularly characterize them.
-
Cell Seeding Density: The number of cells seeded per well is critical. Overly confluent or sparse cultures will respond differently to this compound. It is recommended to determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase throughout the experiment.[4]
-
Uneven Cell Seeding: An uneven distribution of cells across the plate is a major source of variability.[5][6][7] To mitigate this, ensure the cell suspension is homogenous by gently pipetting or swirling before and during plating.
-
-
Assay-Specific Issues:
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): In MTT assays, incomplete dissolution of the purple formazan crystals will lead to inaccurate absorbance readings.[5] Ensure complete solubilization by placing the plate on a shaker after adding the solvent.
-
Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation, which can alter media concentration and impact cell growth.[5] It is best to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.
-
-
Compound and Reagent Handling:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, cells, or assay reagents can introduce significant errors.[5][6] Calibrated pipettes and careful technique are essential.
-
Drug Dilution Errors: Mistakes in calculating serial dilutions will result in incorrect final drug concentrations.[5] Always double-check calculations and prepare fresh dilutions for each experiment.
-
Q2: I am observing high variability between replicate wells in my this compound assay. What could be the cause?
High variability between replicates is a common problem and can often be traced back to the following:
-
Uneven Cell Seeding: As mentioned above, ensuring a homogenous cell suspension is critical for consistent results between wells.[5][6][7]
-
Pipetting Inaccuracy: Small variations in the volumes of cells, media, or reagents added to each well can lead to significant differences in the final readout.[5][6]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[5] Take care to avoid introducing bubbles, and if they appear, they can be removed with a sterile needle.
-
Incomplete Mixing: After adding reagents, especially the solubilization solution in an MTT assay, it is important to mix the contents of the wells thoroughly to ensure a uniform reaction.[8]
Q3: this compound does not seem to be effective in my cell line, even at high concentrations. What should I check?
If you are not observing the expected cytotoxic effect, consider the following possibilities:
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to microtubule-targeting agents like this compound. This could be due to mechanisms such as increased drug efflux by transporters like P-glycoprotein.[9][10][11]
-
Drug Inactivity: Ensure the this compound stock solution is correctly prepared and has been stored properly to prevent degradation.[12]
-
Suboptimal Assay Conditions: The incubation time may be too short for the cytotoxic effects to manifest. It is also possible that the concentration range tested is not appropriate for the specific cell line.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interact with the compound or affect cell sensitivity.[13][14][15] Consider performing the assay with a reduced serum concentration, ensuring the cells remain viable in the control wells.
Q4: My MTT/XTT assay results are inconsistent with my LDH assay results for this compound. Why might this be?
Discrepancies between different cytotoxicity assays can occur because they measure different cellular events:[16]
-
MTT/XTT Assays: These assays measure metabolic activity, which is an indirect indicator of cell viability.[17] A compound could inhibit metabolic activity without causing immediate cell death.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is a marker of compromised membrane integrity and cytotoxicity.[18][19]
It's possible that this compound is causing a reduction in metabolic activity (detected by MTT/XTT) before it leads to significant membrane damage and LDH release. It is often recommended to use at least two different types of assays to confirm results.[5]
Data Presentation
Table 1: Recommended Starting Cell Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
| Adherent Cell Lines | 5,000 - 20,000 | Optimal density should be determined empirically to ensure cells are in the exponential growth phase for the duration of the experiment. |
| Suspension Cell Lines | 20,000 - 100,000 | Higher densities are often required for non-adherent cells. |
Table 2: General Troubleshooting Summary for Inconsistent Cytotoxicity Assay Results
| Issue | Potential Cause | Recommended Solution |
| High Inter-Experimental Variability (Inconsistent IC50s) | Cell line drift, inconsistent cell seeding density, assay-specific issues (e.g., edge effects), errors in drug dilution. | Use consistent cell passage numbers, optimize and standardize cell seeding, avoid using outer wells of the plate, double-check all calculations for dilutions.[1][2][3][5] |
| High Intra-Experimental Variability (Inconsistent Replicates) | Uneven cell seeding, inaccurate pipetting, presence of air bubbles, incomplete mixing of reagents. | Ensure a homogenous cell suspension, use calibrated pipettes, remove any bubbles, and ensure thorough mixing of well contents.[5][6][7][8] |
| Lack of Drug Effect | Cell line resistance, inactive compound, suboptimal assay conditions, serum interference. | Verify cell line sensitivity, check compound storage and preparation, optimize incubation time and concentration range, consider reducing serum concentration.[9][10][11][12][13][14][15] |
| Discrepancies Between Assay Types (e.g., MTT vs. LDH) | Different assays measure different cellular endpoints (metabolic activity vs. membrane integrity). | Understand the mechanism of each assay and consider using multiple assays to confirm findings.[16][17][18][19] |
Experimental Protocols
Detailed Methodology for a Standard MTT Cytotoxicity Assay
This protocol provides a general framework. It is essential to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental conditions.
-
Cell Seeding: a. Harvest cells that are in the exponential growth phase. b. Perform a cell count and determine the viability (should be >95%). c. Dilute the cells to the optimized seeding density in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. b. Include wells with medium only (no cells) for background control and wells with cells treated with vehicle (e.g., DMSO-containing medium) as a negative control. c. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 20 µL of the MTT stock solution to each well. c. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until purple formazan crystals are visible. d. Carefully remove the medium from each well without disturbing the formazan crystals. e. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. f. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: A typical experimental workflow for a this compound cytotoxicity assay.
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 2. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 3. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. ori.umkc.edu [ori.umkc.edu]
- 10. The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes [mdpi.com]
- 11. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 24-7pressrelease.com [24-7pressrelease.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Desacetylvinblastine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Desacetylvinblastine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a vinca (B1221190) alkaloid that primarily functions by inhibiting the polymerization of tubulin, a key component of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can ultimately induce apoptosis (programmed cell death).[3][4]
Q2: What are the potential sources of off-target effects when using this compound in cellular models?
Off-target effects can arise from several factors:
-
Interaction with other proteins: Although its primary target is tubulin, at higher concentrations this compound may interact with other, unrelated proteins, leading to unintended cellular responses.
-
Activation of stress response pathways: Disruption of the microtubule network is a significant cellular stressor and can activate various signaling pathways unrelated to the direct inhibition of tubulin polymerization.[5]
-
Metabolism of the compound: Cellular enzymes may metabolize this compound into derivatives with different activity profiles and potential off-targets.
-
Cell line-specific factors: The genetic and proteomic background of the cell line used can influence the response to this compound and the manifestation of off-target effects.
Q3: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use the lowest effective concentration: Perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect (e.g., microtubule disruption, mitotic arrest) without causing excessive, generalized cytotoxicity.
-
Orthogonal validation: Use a structurally different microtubule-destabilizing agent (e.g., colchicine) to see if it phenocopies the effects of this compound. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue experiments: If a specific off-target is suspected, overexpressing that target might rescue the cells from the off-target effect. Conversely, creating a resistant cell line by overexpressing a specific tubulin isotype or a drug efflux pump can help confirm on-target activity.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm the direct binding of this compound to tubulin within intact cells.[6][7][8][9]
Q4: What are common resistance mechanisms to this compound in cellular models?
Resistance to vinca alkaloids, including this compound, can develop through several mechanisms:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[10][11][12]
-
Alterations in tubulin: Mutations in the tubulin protein can prevent this compound from binding effectively.
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, such as Mcl-1, can make cells more resistant to the apoptotic effects of this compound.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of unexpected cell death at low concentrations. | The observed cytotoxicity may be an off-target effect. | 1. Verify On-Target Effect: Confirm microtubule disruption at this concentration using immunofluorescence. 2. Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. 3. Use a Structurally Different Microtubule Inhibitor: Compare the cytotoxic profile with another microtubule-destabilizing agent. |
| Inconsistent results between experiments. | 1. Cell Culture Conditions: Variations in cell density, passage number, or cell health can affect drug sensitivity. 2. Compound Stability: The this compound stock solution may have degraded. | 1. Standardize Cell Culture: Maintain consistent cell culture practices. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a new stock for each experiment. |
| Observed phenotype does not align with known on-target effects (e.g., no mitotic arrest). | 1. Off-Target Dominance: The phenotype may be driven by a potent off-target effect. 2. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. | 1. Perform Proteome Profiling: Use techniques like mass spectrometry-based proteome profiling to identify potential off-target proteins. 2. Assess Resistance Markers: Check for the expression of known resistance markers like MDR1. |
| Difficulty in visualizing microtubule disruption. | Suboptimal immunofluorescence protocol. | 1. Optimize Fixation: Test different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde). 2. Antibody Titration: Optimize the concentration of the primary anti-tubulin antibody. 3. Appropriate Controls: Include untreated and vehicle-treated controls to visualize the normal microtubule network. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule integrity in cultured cells following treatment with this compound.
Materials:
-
Cultured cells on sterile glass coverslips
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells with PBS and fix them with either ice-cold methanol for 10 minutes at -20°C or 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (if using paraformaldehyde): Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to confirm the direct binding of this compound to its target protein, tubulin, in intact cells.
Materials:
-
Cultured cells
-
This compound
-
PBS supplemented with protease inhibitors
-
Liquid nitrogen
-
Heating block or PCR machine
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody: anti-tubulin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells by scraping and wash them with PBS containing protease inhibitors.
-
Heating: Resuspend the cell pellet in PBS and divide it into aliquots for different temperature points. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) followed by the addition of lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble tubulin by SDS-PAGE and Western blotting using an anti-tubulin antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Visualizations
Caption: A troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: A simplified signaling pathway of this compound.
References
- 1. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDR 1 activation is the predominant resistance mechanism selected by vinblastine in MES-SA cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms associated with altered intracellular distribution of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
apen-access>challenges in the large-scale synthesis of Desacetylvinblastine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Desacetylvinblastine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the semi-synthesis of this compound, focusing on the widely used Fe(III)-promoted coupling of catharanthine (B190766) and vindoline (B23647).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Coupled Product | Inefficient Oxidation of Catharanthine: The Fe(III) salt may not be effectively oxidizing catharanthine to initiate the coupling reaction. | • Optimize Fe(III) Salt Concentration: Ensure the use of at least 5.0 equivalents of FeCl₃. • Alternative Oxidants: Consider other oxidants such as Mn(OAc)₃ or Ce(NH₄)₂(NO₃)₆ which have also been shown to promote the coupling.[1] |
| Poor Solubility of Reactants: Catharanthine and vindoline may not be fully dissolved in the reaction medium, limiting their interaction. | • Use a Co-solvent: The addition of trifluoroethanol (TFE) to the aqueous acidic solution can significantly improve the solubility of the reactants and increase the conversion to anhydrovinblastine (B1203243) to up to 90%.[2][3] | |
| Incorrect pH: The pH of the reaction mixture is critical for the coupling reaction. | • Maintain Acidic Conditions: The Fe(III)-promoted coupling is typically carried out in an acidic aqueous medium (e.g., 0.1 N HCl).[2][4] | |
| Formation of Leurosidine as a Major Byproduct | Lack of Stereocontrol in the Oxidation Step: The oxidation of the C15'-C20' double bond in the anhydrovinblastine intermediate can lead to the formation of both vinblastine (B1199706) (desired) and its C20' epimer, leurosidine. | • Control Reaction Temperature: Performing the subsequent reduction and oxidation at 0 °C can influence the diastereoselectivity. • Purification: Leurosidine can be separated from vinblastine via silica (B1680970) gel column chromatography.[5] |
| Incomplete Reaction | Insufficient Reaction Time: The coupling reaction may not have proceeded to completion. | • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of starting materials. The reaction is typically stirred for 2-3 hours.[4] |
| Premature Quenching: The reaction may have been stopped before completion. | • Ensure Complete Coupling Before Reduction: Before adding the reducing agent (NaBH₄), confirm the formation of the iminium ion intermediate. | |
| Difficulty in Product Purification | Complex Reaction Mixture: The final mixture contains the desired product, byproducts (e.g., leurosidine), and unreacted starting materials. | • Optimize Chromatographic Separation: Use silica gel column chromatography with a gradient elution of solvents like dichloromethane (B109758) and methanol (B129727) to separate the different alkaloids.[6][7] • Adjust Mobile Phase for HPLC: For HPLC purification, an RP-18 column with a methanol-water mobile phase containing an inorganic acid and a low concentration of inorganic buffer can effectively separate dimeric and monomeric alkaloids.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale synthesis of this compound?
A1: The primary challenges include:
-
Low Natural Abundance of Precursors: The starting materials, catharanthine and vindoline, are extracted from the Madagascar periwinkle (Catharanthus roseus), where they are found in very low concentrations. This makes the extraction process inefficient and costly for large-scale production.
-
Complexity of the Chemical Structure: The intricate molecular architecture of this compound makes total chemical synthesis a formidable challenge, and it is not currently a viable option for large-scale manufacturing.[9]
-
Controlling Stereochemistry: The coupling of catharanthine and vindoline creates a new stereocenter. Achieving high diastereoselectivity to favor the formation of the desired isomer over its epimer (leurosidine) is a critical challenge.
-
Purification of the Final Product: The reaction mixture is complex, requiring sophisticated chromatographic techniques to isolate this compound with high purity.
Q2: What is the most common method for the semi-synthesis of Vinblastine and its analogues?
A2: The most prevalent and efficient method is the Fe(III)-promoted coupling of catharanthine and vindoline. This biomimetic approach offers high diastereoselectivity for the natural C16' stereochemistry.[2][4][10][11]
Q3: How can the yield of the Fe(III)-promoted coupling reaction be improved?
A3: To enhance the yield, consider the following:
-
Co-solvent: Using trifluoroethanol (TFE) as a co-solvent with the aqueous acidic reaction medium significantly improves the solubility of the reactants, leading to higher conversion rates.[2][3]
-
Optimized Reagent Stoichiometry: An excess of the Fe(III) salt (typically 5 equivalents of FeCl₃) is crucial for driving the reaction.
-
Reaction Time: Allowing the reaction to proceed for an adequate duration (typically 2-3 hours) while monitoring its progress is important for maximizing the yield.[4]
Q4: What are the key parameters to control during the purification of this compound?
A4: For successful purification, focus on:
-
Chromatography Column and Stationary Phase: Silica gel is commonly used for column chromatography.[5][6] For HPLC, a reverse-phase C18 column is effective.[8]
-
Mobile Phase Composition: A gradient elution system, typically with a mixture of a non-polar solvent (like dichloromethane) and a polar solvent (like methanol), is used to separate the components of the reaction mixture.[6][7]
-
pH Adjustment during Extraction: Before chromatographic purification, an aqueous workup with pH adjustment is necessary to separate the organic-soluble alkaloids from water-soluble impurities.[5]
Q5: Are there any emerging alternative approaches to the synthesis of this compound precursors?
A5: Yes, significant progress is being made in the field of synthetic biology. Researchers have successfully engineered yeast to produce catharanthine and vindoline through fermentation.[9] This microbial-based production offers a promising and potentially more scalable and sustainable alternative to extraction from plants.[9]
Data Presentation
Table 1: Comparison of Semi-Synthetic Methods for Vinblastine Synthesis
| Method | Key Reagents | Intermediate | Product(s) and Yield(s) |
| Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | Vinblastine (40-43%), Leurosidine (20-23%)[5][12] |
| Modified Fe(III)-Promoted Coupling | Fe₂(SO₄)₃ | Anhydrovinblastine | Anhydrovinblastine (71%)[5] |
| Triarylaminium Radical Cation | Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | Anhydrovinblastine | Anhydrovinblastine (up to 85%)[1] |
| Singlet Oxygen-Mediated Coupling | H₂O₂, NaClO (to generate ¹O₂ in situ), NaBH₄ | Oxidized catharanthine | Vinblastine (up to 20% at pH 8.3)[5][13] |
Experimental Protocols
Protocol 1: One-Pot Fe(III)-Promoted Synthesis of Vinblastine
This protocol is adapted from the work of Boger and colleagues.[2][10][11]
-
Reaction Setup: In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (TFE).
-
Coupling Reaction: Stir the solution at room temperature (23-25 °C) under an inert atmosphere (e.g., Argon). Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture. Continue stirring for 3 hours.
-
Reduction and Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Bubble air through the solution to saturate it with oxygen. Carefully add solid NaBH₄ (20-50 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional hour at 0 °C.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the one-pot semi-synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1724539A - A kind of purification method of vinblastine and vincristine - Google Patents [patents.google.com]
- 8. Liquid chromatographic isolation of vincristine and vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A microbial supply chain for production of the anti-cancer drug vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
apen-access>overcoming Desacetylvinblastine resistance in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to Desacetylvinblastine resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the establishment and analysis of this compound-resistant cancer cell lines.
FAQ 1: Establishing a Stable this compound-Resistant Cell Line
Question: My cells are not developing resistance to this compound. What could be the problem?
Answer:
-
Initial Drug Concentration: The starting concentration of this compound is critical. If it's too high, it can lead to excessive cell death, leaving no surviving clones to develop resistance. If it's too low, it may not provide sufficient selective pressure.
-
Troubleshooting: Start by determining the IC50 of this compound in your parental cell line. The initial concentration for developing resistance should be well below the IC50, often in the range of the IC10-IC20.[1]
-
-
Incremental Dose Escalation: Resistance develops gradually. It's crucial to increase the drug concentration in small, incremental steps.
-
Troubleshooting: Allow the cells to recover and proliferate at each concentration before increasing the dose. A common strategy is to wait for the cell population to reach 80-90% confluency before passaging and escalating the drug concentration. This process can take several months.[2]
-
-
Cell Line Characteristics: Some cell lines are inherently more resistant to developing drug resistance than others.
-
Troubleshooting: If you are consistently failing to establish a resistant line, consider trying a different cancer cell line known to be sensitive to Vinca (B1221190) alkaloids.
-
Question: My this compound-resistant cell line is losing its resistant phenotype over time. How can I maintain it?
Answer:
The stability of a drug-resistant phenotype can vary. Here are some strategies to maintain it:
-
Continuous Low-Dose Exposure: To maintain the selective pressure, culture the resistant cells in a medium containing a maintenance dose of this compound. This is typically the highest concentration at which the cells can proliferate comfortably.[3][4]
-
Periodic High-Dose Treatment: Some protocols recommend "pulsing" the cells with a high concentration of the drug for a short period to eliminate any revertant, sensitive cells.[4]
-
Cryopreservation: Once you have established a resistant cell line, it is crucial to create a master stock and several working stocks for cryopreservation. This allows you to return to an earlier, validated passage if you suspect the phenotype is drifting.[2]
-
Regular Validation: Periodically re-evaluate the IC50 of your resistant cell line to confirm its level of resistance compared to the parental line.[3]
FAQ 2: Investigating P-glycoprotein (P-gp) Mediated Resistance
Question: I am not seeing a significant difference in Rhodamine 123 efflux between my sensitive and resistant cell lines. What could be wrong?
Answer:
-
P-gp Expression Levels: The difference in efflux will depend on the level of P-gp overexpression in your resistant line.
-
Troubleshooting: Confirm P-gp (MDR1/ABCB1) overexpression at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels.[5][6] A strong correlation between high P-gp expression and resistance to vinblastine (B1199706) (a close analog of this compound) has been established.[5][6]
-
-
Assay Conditions: The Rhodamine 123 efflux assay is sensitive to experimental conditions.
-
Troubleshooting:
-
Ensure you are using a non-toxic concentration of Rhodamine 123.
-
Include a positive control for P-gp inhibition, such as Verapamil (B1683045) or Cyclosporin A, to confirm that the assay is working.
-
Optimize incubation times for both loading and efflux.
-
-
-
Other Resistance Mechanisms: Your cells may have developed resistance through mechanisms other than or in addition to P-gp overexpression.
Question: My P-gp inhibitor (e.g., Verapamil) is not effectively sensitizing the resistant cells to this compound. Why?
Answer:
-
Inhibitor Concentration: The concentration of the P-gp inhibitor is crucial. Too low a concentration will not be effective, while too high a concentration can cause toxicity.
-
Troubleshooting: Perform a dose-response experiment with the inhibitor alone to determine its toxicity profile in your cell line. Then, use a non-toxic concentration in combination with this compound.
-
-
Incomplete Reversal: P-gp inhibitors may not fully restore the sensitivity of the resistant cells to the level of the parental cells. A significant fold-change in IC50 is a positive result. For example, Verapamil has been shown to decrease the IC50 for Vinca alkaloids in resistant cells by 75- to 85-fold.[7]
-
Off-Target Effects of Inhibitors: Some P-gp inhibitors have off-target effects that can influence the experimental outcome.[8]
-
Alternative Resistance Mechanisms: If P-gp inhibition has a minimal effect, it strongly suggests that other resistance mechanisms are at play, such as alterations in β-tubulin isotypes or upregulation of other efflux pumps.[9]
FAQ 3: Investigating Autophagy-Mediated Resistance
Question: I am not observing a clear difference in autophagic flux between my sensitive and resistant cell lines after this compound treatment. What should I check?
Answer:
-
Dynamic Nature of Autophagy: Autophagy is a dynamic process, and a single time-point measurement of autophagy markers might be misleading.
-
Troubleshooting: It is essential to measure autophagic flux, which is the entire process of autophagy, including the degradation of autophagosomes. This can be done by treating the cells with an autophagy inhibitor, such as Chloroquine or Bafilomycin A1, and observing the accumulation of autophagy markers like LC3-II.[10][11] An increase in LC3-II levels in the presence of an inhibitor indicates a higher autophagic flux.[10]
-
-
Basal Autophagy Levels: The basal level of autophagy in your cell line can influence the response to drug treatment.
-
Troubleshooting: If basal autophagy is very low, you may need to induce it with a known activator (e.g., starvation) to observe a clear inhibitory effect.
-
-
Autophagy-Independent Effects of Inhibitors: Be aware that some autophagy inhibitors, like Chloroquine, can have effects on cancer cells that are independent of their role in autophagy inhibition.[12]
-
Troubleshooting: To confirm that the observed sensitization is due to autophagy inhibition, consider using genetic approaches like siRNA or shRNA to knock down key autophagy genes (e.g., ATG5 or Beclin-1) and see if this phenocopies the effect of the chemical inhibitor.[12]
-
Quantitative Data Summary
The following tables provide example data for the closely related Vinca alkaloid, Vinblastine, which can be used as a reference for your experiments with this compound.
Table 1: Example IC50 Values for Vinblastine in Sensitive and Resistant Cell Lines
| Cell Line | Parental/Resistant | IC50 (nM) | Resistance Index (RI) | Reference |
| CCRF-CEM | Parental | ~1 | - | [7] |
| CEM/VLB100 | Resistant | 200-800 | 200-800 | [7] |
| H1299 | Parental | 30 ± 5.9 | - | [13] |
| TCC-SUP | Parental | - | - | [14] |
| TCC-SUPVBL | Resistant | - | 104.8 | [14] |
| RT-112 | Parental | - | - | [14] |
| RT-112VBL | Resistant | - | 15.6 | [14] |
| UMUC-3 | Parental | - | - | [14] |
| UMUC-3VBL | Resistant | - | 6.3 | [14] |
Table 2: Example of Reversal of Vinblastine Resistance with a P-gp Inhibitor
| Cell Line | Treatment | IC50 (nM) | Fold Reversal | Reference |
| CEM/VLB100 | Vinblastine | 200-800 | - | [7] |
| CEM/VLB100 | Vinblastine + 10 µM Verapamil | ~2.3-10.7 | ~75-85 | [7] |
| H1299 | Vinblastine | 30 ± 5.9 | - | [13] |
| H1299 | Vinblastine + Docetaxel (B913) | 5 ± 5.6 | ~5.4 | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathways in this compound Resistance
The primary mechanisms of resistance to this compound and other Vinca alkaloids involve the overexpression of P-glycoprotein, alterations in the drug's target (β-tubulin), and the activation of the pro-survival autophagy pathway.
References
- 1. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Levels of Expression of P-glycoprotein/Multidrug Resistance Protein Result in Resistance to Vintafolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversal of Vinca alkaloid resistance but not multiple drug resistance in human leukemic cells by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
Technical Support Center: Refining Purification Techniques for Desacetylvinblastine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Desacetylvinblastine.
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during your experiments.
Problem 1: Low Yield of this compound After Purification
| Possible Cause | Recommended Solution |
| Incomplete reaction or side reactions | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry of reactants). |
| Degradation of this compound | - this compound may be sensitive to pH and temperature. It is advisable to work at neutral or slightly acidic pH and avoid high temperatures during purification.[1] - Store fractions containing the product at low temperatures (2-8 °C) and protect from light. |
| Poor recovery from the purification column | - Ensure the chosen solvent system for elution is appropriate for this compound. A gradient elution might be necessary to effectively elute the compound. - Check for irreversible binding to the stationary phase. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Losses during solvent evaporation | - Use a rotary evaporator at a controlled temperature and pressure to avoid excessive heat and potential degradation. - For small-scale purifications, consider lyophilization if the compound is in an aqueous-organic mixture. |
Problem 2: Impure this compound Fractions
| Possible Cause | Recommended Solution |
| Co-elution with impurities | - Optimize the mobile phase composition for better separation. This could involve changing the solvent ratio, adding a modifier (e.g., triethylamine (B128534) for basic compounds), or adjusting the pH. - Consider using a different chromatographic technique (e.g., reverse-phase HPLC if normal-phase was used). |
| Presence of closely related impurities | - Common impurities in vinblastine (B1199706) synthesis can include unreacted starting materials, isomers, and degradation products. This compound hydrazide has been identified as a potential impurity.[2] - High-performance liquid chromatography (HPLC) is often the method of choice for separating closely related alkaloids.[3] |
| Column overloading | - Reduce the amount of crude material loaded onto the column. Overloading leads to poor separation and broad peaks. |
| Contamination from equipment or solvents | - Ensure all glassware is thoroughly cleaned and dried. - Use high-purity, HPLC-grade solvents to avoid introducing contaminants. |
Problem 3: HPLC-Related Issues During Purity Analysis
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | - Interaction of the basic nitrogen atoms in this compound with acidic silanol (B1196071) groups on the silica-based column. | - Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase. - Use an end-capped HPLC column specifically designed for basic compounds. - Adjust the mobile phase pH to suppress the ionization of silanol groups (pH < 4) or the analyte (pH > pKa + 1.5). |
| Poor Resolution | - Inadequate separation between this compound and impurities. | - Optimize the mobile phase by varying the organic solvent (acetonitrile vs. methanol) and the buffer composition. - Decrease the flow rate to increase the number of theoretical plates. - Use a column with a smaller particle size or a longer length for higher efficiency. |
| Ghost Peaks | - Contaminants in the mobile phase, injection system, or carryover from a previous injection. | - Use fresh, high-purity mobile phase solvents. - Flush the injector and sample loop with a strong solvent between injections. - Run a blank gradient to identify the source of contamination. |
| Irreproducible Retention Times | - Changes in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Equilibrate the column with the mobile phase for a sufficient time before each injection. |
Frequently Asked Questions (FAQs)
Q1: What is the first-pass purification method recommended for crude this compound?
A1: For the initial cleanup of crude this compound, column chromatography using silica gel or alumina is a common starting point.[4] A step-gradient elution with a solvent system like dichloromethane/methanol (B129727) or ethyl acetate/hexane can be effective in removing major impurities.
Q2: Which analytical technique is best for determining the purity of this compound?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the most widely used method for purity assessment of vinca (B1221190) alkaloids. For more detailed analysis and impurity identification, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[3]
Q3: What are some common impurities I should expect in my this compound synthesis?
A3: Impurities can arise from the starting materials, side reactions, or degradation. Potential impurities include unreacted catharanthine (B190766) and vindoline, isomers of this compound, and oxidation or hydrolysis products. One specifically identified related substance is this compound hydrazide.[2]
Q4: How should I store purified this compound?
A4: To prevent degradation, this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, it is best to prepare them fresh. If short-term storage is necessary, keep the solution at -20°C in a tightly sealed vial.
Q5: My this compound appears to be degrading during purification. What can I do?
A5: Degradation is often caused by exposure to harsh pH conditions, high temperatures, or light. Ensure your purification buffers are near neutral pH.[1] Conduct all purification steps at room temperature or below, and protect your samples from direct light.
Experimental Protocols
Protocol 1: General Column Chromatography for Initial Purification
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase solvent (e.g., 100% dichloromethane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ceric ammonium (B1175870) molybdate).
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Protocol 2: Analytical RP-HPLC for Purity Assessment
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
References
apen-access>stability testing of Desacetylvinblastine under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the stability testing of Desacetylvinblastine under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A1: While specific open-access data on the comprehensive pH stability profile of this compound is limited, studies on the closely related compound, vinblastine (B1199706), provide valuable insights. Vinblastine has been shown to degrade under both neutral and alkaline conditions (pH 7.4 and 8.8) at 37°C.[1] Given that this compound is a known degradation product of vinblastine, it is crucial to perform thorough stability studies across a range of acidic, neutral, and alkaline pH values to determine its specific degradation kinetics.[1] Generally, ester and amide groups, which are present in vinca (B1221190) alkaloids, are susceptible to hydrolysis at extreme pH levels.
Q2: What are the likely degradation products of this compound under pH stress?
A2: Forced degradation studies on vinblastine have identified several degradation products, including an isomer of vinblastine, 19'-oxovinblastine, and 19'-hydroxy-3',4'-dehydrovinblastine.[1][2] Since this compound shares the core structure of vinblastine, it is plausible that it could undergo similar oxidative modifications or isomerization. It is essential to employ robust analytical methods to separate and identify these potential degradants.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the stability testing of vinca alkaloids due to its high sensitivity and resolving power.[2][3][4] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products and any process impurities. The use of a photodiode array (PDA) detector can aid in peak identification and purity assessment. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the structural elucidation of unknown degradation products.[1][2]
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation study should expose a solution of this compound to a range of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, as recommended by ICH guidelines. For pH stress testing, the drug substance should be subjected to a range of pH values. It is advisable to start with milder conditions (e.g., 0.1N HCl and 0.1N NaOH) and increase the strength or temperature if no significant degradation is observed. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is capable of detecting and quantifying the degradants.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under acidic or alkaline conditions. | The stress conditions are too mild (concentration of acid/base, temperature, or duration are insufficient). | 1. Increase the concentration of the acid or base (e.g., from 0.1N to 1N). 2. Increase the temperature of the study (e.g., reflux at 60°C).[5] 3. Extend the duration of the stress testing. |
| Complete degradation of this compound is observed. | The stress conditions are too harsh. | 1. Decrease the concentration of the acid or base. 2. Lower the temperature of the study. 3. Shorten the exposure time. |
| Poor resolution between this compound and its degradation peaks in HPLC. | The chromatographic method is not optimized. | 1. Modify the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH). 2. Use a different stationary phase (e.g., a column with a different chemistry or particle size). 3. Optimize the gradient elution profile. |
| Unidentified peaks are present in the chromatogram. | These could be degradation products, impurities from the starting material, or artifacts from the sample preparation. | 1. Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks for structural elucidation. 2. Analyze a blank sample (matrix without the drug substance) to rule out artifacts. 3. Compare the chromatogram with that of a non-stressed sample to identify process impurities. |
Quantitative Data Summary
The following table summarizes the degradation products of Vinblastine observed under specific pH conditions, which can serve as a reference for studies on this compound. Note that this compound itself is a degradation product of Vinblastine.
| Compound | pH Condition | Temperature | Duration | Observed Degradation Products | Analytical Method | Reference |
| Vinblastine | 7.4 and 8.8 (0.2 M glycine (B1666218) buffer) | 37°C | 72 h | 4-deacetylvinblastine, 19'-hydroxy-3',4'-dehydrovinblastine, an isomer of vinblastine, 19'-oxovinblastine, 3',4'-dehydro-19'-oxovinblastine | HPLC-UV, IR, MS | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic and Alkaline Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1N Hydrochloric Acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N Sodium Hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1N Sodium Hydroxide (NaOH).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N Hydrochloric Acid (HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC method.
-
A typical reversed-phase C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Monitor the elution of this compound and its degradation products using a UV detector at an appropriate wavelength (e.g., 254 nm).[1]
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point by comparing the peak area of the drug in the stressed sample to that in the control sample.
-
Determine the relative retention times of the degradation products.
-
Visualizations
Experimental Workflow for pH Stability Testing
Caption: Workflow for pH-based forced degradation study of this compound.
Logical Relationship in Troubleshooting HPLC Issues
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the stability of vinblastine sulfate in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. High-performance liquid chromatographic determination of vinca-alkaloids in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
apen-access>addressing neurotoxicity concerns of Desacetylvinblastine derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on addressing the neurotoxic potential of Desacetylvinblastine derivatives. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neurotoxicity for this compound and other vinca (B1221190) alkaloid derivatives?
A1: The principal mechanism of cytotoxicity and neurotoxicity for vinca alkaloids and their derivatives relates to their interaction with tubulin.[1][2] They bind to β-tubulin, which disrupts microtubule dynamics by inhibiting polymerization and promoting depolymerization.[3][4] In highly specialized, post-mitotic cells like neurons, this disruption has severe consequences. It impairs the neuronal cytoskeleton, leading to decreased axonal transport, which is critical for neuronal survival and function, ultimately causing axonal degeneration.[1][3] While the effects on the mitotic spindle leading to apoptosis are key for anticancer activity, the disruption of axonal microtubules is the primary driver of neurotoxicity.[1]
Q2: Why do some vinca alkaloid derivatives exhibit more neurotoxicity than others?
A2: The varying neurotoxicity profiles among vinca alkaloids are significant, though they are structurally similar.[1] Factors influencing this differential toxicity include:
-
Lipophilicity: More lipophilic derivatives can have increased tissue retention and cellular uptake, potentially altering their effect on axonal versus mitotic spindle microtubules.[1]
-
Tubulin Isotype Affinity: There may be subtle differences in binding affinities for specific tubulin isotypes that are enriched in neuronal tissues, although this is not considered the primary determinant for differential antitumor efficacy.[5]
-
Cellular Retention: The duration a compound is retained within the cell can influence its potency and toxic effects. For instance, the greater potency of vincristine (B1662923) in short-duration exposures has been linked to its greater cellular retention compared to vinblastine (B1199706).[1]
Q3: What are the typical signs of neurotoxicity observed in cell culture and animal models?
A3: In in vitro models using primary neurons or neuronal cell lines, signs include retraction of neurites, loss of cellular processes, and swelling of the cell body.[6] In animal models, neurotoxicity manifests as a peripheral, symmetric, mixed sensory-motor, and autonomic polyneuropathy.[1] This can be observed as muscle weakness, ataxia, foot drop, and painful dysesthesias.[7]
Q4: Are there any known strategies to mitigate the neurotoxicity of this compound derivatives?
A4: The only clinically proven intervention for vinca alkaloid-induced neurotoxicity is dose reduction or treatment discontinuation.[1] However, several experimental strategies are under investigation:
-
Drug Delivery Systems: Using carriers like collagen matrices to limit systemic diffusion and concentrate the drug at a tumor site has been shown to reduce neurotoxicity in preclinical models.[8]
-
Conjugation: Attaching the cytotoxic agent to a ligand that selectively targets a receptor overexpressed on cancer cells (e.g., CCK2R) can improve drug efficacy while reducing systemic exposure and toxicity.[9][10]
-
Structural Modification: The development of new derivatives, such as vinflunine, has aimed to create compounds with enhanced potency and reduced adverse events, including neurotoxicity.[7]
Troubleshooting Guides
Q1: My this compound derivative shows high efficacy against cancer cells but is extremely toxic to my primary neuron cultures. What can I do?
A1: This is a common challenge. The mechanism of action—disrupting microtubules—is essential for both anticancer activity and neurotoxicity.
-
Troubleshooting Step 1: Determine the Therapeutic Window. Perform a detailed dose-response curve for both your cancer cell line and your neuronal culture. This will help you identify if there is a concentration range where the compound is effective against cancer cells with minimal neuronal damage.
-
Troubleshooting Step 2: Modify Exposure Time. The duration of treatment is a critical determinant of cytotoxicity.[1] Experiment with shorter exposure times for the neuronal cultures to see if toxicity can be reduced while maintaining an effect in cancer cells.
-
Troubleshooting Step 3: Consider a Co-culture Model. A more complex model involving co-culture of neurons and cancer cells might provide more relevant insights into selective toxicity.
-
Troubleshooting Step 4: Re-evaluate the Derivative. If the therapeutic window is too narrow, structural modifications to the derivative may be necessary to alter its properties, such as lipophilicity or cellular retention, which are known to affect neurotoxicity.[1]
Q2: I am not seeing consistent neurotoxicity results in my in vitro assays. What could be the cause?
A2: Inconsistent results can stem from several experimental variables.
-
Troubleshooting Step 1: Check Cell Culture Health. Ensure your neuronal cultures are healthy and properly differentiated before adding the compound. Stressed or immature neurons may respond differently. Use markers like β-III tubulin to confirm neuronal identity and morphology.
-
Troubleshooting Step 2: Verify Compound Stability and Concentration. Vinca alkaloids can be sensitive to light and temperature. Ensure your stock solutions are properly stored and that working dilutions are made fresh. Verify the final concentration in your media.
-
Troubleshooting Step 3: Standardize Assay Timing and Endpoints. The timing of assessment is crucial. Neurotoxic effects like neurite retraction can occur at different rates. Define specific time points for analysis (e.g., 24, 48, 72 hours) and use quantitative, objective endpoints (e.g., automated neurite length measurement, cell viability assays).
-
Troubleshooting Step 4: Control for Vehicle Effects. Ensure the solvent used to dissolve your compound (e.g., DMSO) is at a final concentration that is non-toxic to your neuronal cultures and that all wells, including controls, have the same vehicle concentration.
Data Presentation: Comparative Neurotoxicity of Vinca Alkaloids
This table summarizes data on the neurotoxic effects of parent vinca alkaloids, providing a baseline for comparison with new this compound derivatives.
| Compound | Concentration | Cell System | Observed Neurotoxic Effect | Reference |
| Vincristine | 0.004 - 0.1 µg/ml | Dissociated newborn rat midbrain cells | Loss of processes and swelling of the cell body after 24h. | [6] |
| Vincristine | Dose-dependent | In vivo (Human) | High incidence of peripheral neuropathy (35%-45%). | [7] |
| Vindesine (B1683056) | > Vincristine | Dissociated newborn rat midbrain cells | Less toxic than Vincristine. | [6] |
| Vinblastine | > Vindesine | Dissociated newborn rat midbrain cells | Less toxic than Vincristine and Vindesine. | [6] |
| Vinorelbine | N/A | In vivo (Human) | Severe neurotoxicity is observed less frequently compared to Vincristine. | [1][2] |
Key Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Neurotoxicity Assay
This protocol provides a method for quantifying the neurotoxic effect of a compound by measuring its impact on neurite extension in a cultured neuronal cell line (e.g., SH-SY5Y, PC-12) or primary dorsal root ganglion (DRG) neurons.
1. Cell Seeding:
-
Coat 96-well imaging plates with an appropriate substrate (e.g., Poly-D-Lysine, Laminin).
-
Seed cells at a density that allows for clear visualization of individual neurons and their processes (e.g., 5,000-10,000 cells/well).
-
For cell lines like SH-SY5Y, induce differentiation for 3-5 days (e.g., with retinoic acid) until neurites are established.
2. Compound Treatment:
-
Prepare a serial dilution of the this compound derivative and a vehicle control (e.g., DMSO).
-
Carefully replace the culture medium with medium containing the test compounds at their final concentrations. Ensure the final vehicle concentration is consistent across all wells and is below 0.1%.
-
Incubate for a predetermined time course (e.g., 24, 48, and 72 hours).
3. Fixation and Immunofluorescence Staining:
-
Gently wash cells with warm PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III Tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature in the dark.
4. Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin, CellProfiler) to quantify:
- Total neurite length per neuron.
- Number of neurite branches.
- Number of viable cells (DAPI-stained nuclei).
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 for neurite outgrowth inhibition.
Visualizations: Pathways and Workflows
Mechanism of Vinca Alkaloid-Induced Neurotoxicity
Caption: Mechanism of this compound derivative-induced neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Screening
Caption: Workflow for assessing the neurotoxicity of a test compound in vitro.
Troubleshooting Logic for Unexpected Neurotoxicity
Caption: A decision tree for troubleshooting unexpected in vitro neurotoxicity.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review [frontiersin.org]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reduction of vinblastine neurotoxicity in mice utilizing a collagen matrix carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Desacetylvinblastine and Other Vinca Alkaloids: Efficacy, Mechanism, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Desacetylvinblastine (also known as Vindesine) with other prominent vinca (B1221190) alkaloids, including Vinblastine (B1199706), Vincristine (B1662923), and Vinorelbine (B1196246). Vinca alkaloids represent a cornerstone class of anti-mitotic agents in cancer chemotherapy, primarily exerting their cytotoxic effects by disrupting microtubule dynamics. This document synthesizes preclinical and clinical data to objectively compare their performance, supported by detailed experimental methodologies and visual representations of key signaling pathways.
Mechanism of Action: Targeting Microtubule Dynamics
Vinca alkaloids exert their anti-cancer effects by binding to β-tubulin, a subunit of the αβ-tubulin heterodimers that polymerize to form microtubules.[1] This binding disrupts the delicate equilibrium of microtubule assembly and disassembly, which is crucial for various cellular functions, particularly the formation and function of the mitotic spindle during cell division.[1] At high concentrations, vinca alkaloids lead to the depolymerization of microtubules. However, at lower, clinically relevant concentrations, their primary mechanism is the suppression of microtubule dynamics—the continuous growth and shortening of microtubules. This "kinetic stabilization" leads to metaphase arrest and ultimately triggers programmed cell death, or apoptosis.[2]
While the fundamental mechanism is shared, subtle differences in the chemical structures of vinca alkaloids lead to variations in their binding affinity for tubulin, cellular uptake, and ultimately, their therapeutic and toxicity profiles.
Quantitative Comparison of Vinca Alkaloid Activity
The following tables summarize key quantitative parameters that differentiate the in vitro and clinical effects of this compound and other vinca alkaloids.
Table 1: In Vitro Cytotoxicity (IC50) of Vinca Alkaloids in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Vindesine) IC50 (nM) | Vinblastine IC50 (nM) | Vincristine IC50 (nM) | Vinorelbine IC50 (nM) |
| B16 Melanoma | Melanoma | ~10 | ~1 | ~10 | Not Reported |
| L1210 | Leukemia | More potent than Vinblastine and Vincristine | - | - | - |
| MXT | Mouse Mammary Adenocarcinoma | Effective at 10 nM | Effective at 10 nM | Effective at 10 nM | Effective at 10 nM |
| T24 | Bladder Carcinoma | Effective at 10 nM | Effective at 10 nM | Effective at 10 nM | Effective at 10 nM |
| J82 | Bladder Carcinoma | Slowed proliferation at 10 nM | Slowed proliferation at 10 nM | Slowed proliferation at 10 nM | Slowed proliferation at 10 nM |
Note: IC50 values can vary significantly based on the specific cell line and experimental conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.
Table 2: Comparative Effects on Tubulin Polymerization and Binding
| Parameter | This compound (Vindesine) | Vinblastine | Vincristine | Vinorelbine |
| Inhibition of Tubulin Polymerization (in vitro) | Blocks polymerization at 1 µM[3] | Blocks polymerization at 1 µM[3] | Blocks polymerization at 1 µM[3] | Potency: Vinblastine > Vinorelbine[4] |
| Relative Tubulin Binding Affinity (Ka) | VCR ≅ VDS > VLB[5] | VCR ≅ VDS > VLB[5] | VCR ≅ VDS > VLB[5] | VCR > VLB > VNR[6] |
| Inhibition Constant for Vinblastine Binding (Ki) | 2 x 10⁻⁵ M | - | 1.7 x 10⁻⁵ M | - |
Table 3: Comparative Clinical Efficacy and Toxicity
| Parameter | This compound (Vindesine) | Vinblastine | Vincristine | Vinorelbine |
| Primary Clinical Applications | Acute lymphoblastic leukemia, lung cancer, breast cancer[7][8] | Hodgkin's disease, non-Hodgkin's lymphoma, testicular cancer | Acute leukemia, lymphomas, pediatric solid tumors | Non-small cell lung cancer, breast cancer[9][10] |
| Dose-Limiting Toxicity | Myelosuppression, Neurotoxicity[7] | Myelosuppression | Neurotoxicity | Myelosuppression[10] |
| Relative Neurotoxicity | Vincristine > Vindesine (B1683056) > Vinblastine[11] | Vincristine > Vindesine > Vinblastine[11] | Vincristine > Vindesine > Vinblastine[11] | Lower than Vincristine and Vinblastine[10] |
| Response Rate in NSCLC (Single Agent) | Lower than Vinorelbine[9] | - | - | Higher than Vindesine[9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of vinca alkaloids.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation: Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization. A reaction buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, and 1 mM GTP) is prepared.
-
Incubation: The test compound (vinca alkaloid) at various concentrations is pre-incubated with the tubulin solution in a 96-well plate.
-
Initiation: The polymerization reaction is initiated by raising the temperature to 37°C.
-
Monitoring: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The change in absorbance reflects the extent of tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, can be determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the vinca alkaloid. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells following treatment with vinca alkaloids.
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the desired concentrations of vinca alkaloids for a specified duration.
-
Fixation: The cells are fixed with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) to preserve the cellular structures.
-
Permeabilization: The cell membranes are permeabilized (e.g., with Triton X-100) to allow antibodies to access the intracellular components.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin or anti-β-tubulin antibody).
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: The coverslips are mounted onto microscope slides, and the fluorescently labeled microtubules are visualized using a fluorescence microscope.
Signaling Pathways in Vinca Alkaloid-Induced Apoptosis
The disruption of microtubule dynamics by vinca alkaloids triggers a cascade of signaling events that ultimately lead to apoptosis. Two key pathways involved are the c-Jun N-terminal kinase (JNK) and the Nuclear Factor-kappa B (NF-κB) pathways.
JNK Signaling Pathway
The JNK pathway is a stress-activated protein kinase pathway that is activated in response to various cellular stresses, including microtubule disruption.[2]
Caption: Vinca alkaloid-induced JNK signaling pathway leading to apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of cellular responses to stimuli such as stress, cytokines, and free radicals. Its role in vinca alkaloid-induced apoptosis is complex and can be cell-type dependent.
Caption: Vinca alkaloid-induced NF-κB signaling pathway influencing cell fate.
Conclusion
This compound (Vindesine) demonstrates comparable in vitro activity to other classic vinca alkaloids in inhibiting tubulin polymerization.[3] Its cytotoxic efficacy varies across different cancer cell lines, and it appears to be more potent than Vinblastine and Vincristine in certain leukemia cell lines.[12] Clinically, Vindesine has shown activity against a range of malignancies, but its use is often associated with significant myelosuppression and neurotoxicity.[7][8]
In comparison, Vinblastine is generally more myelosuppressive, while Vincristine is more neurotoxic.[11] Vinorelbine, a semi-synthetic derivative, exhibits a more favorable toxicity profile, with lower neurotoxicity compared to the other vinca alkaloids, and has demonstrated superior efficacy to Vindesine in non-small cell lung cancer.[9][10]
The choice of a specific vinca alkaloid for cancer therapy depends on a careful consideration of the tumor type, the patient's overall health, and the potential for combination with other chemotherapeutic agents. The subtle but significant differences in their pharmacological profiles underscore the importance of continued research to optimize their clinical application and to develop novel derivatives with improved therapeutic indices. This comparative guide provides a foundational resource for researchers and clinicians working to advance the field of cancer therapeutics.
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake and tubulin binding properties of four Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized study of vinorelbine (VRB) versus vindesine (VDS) in previously untreated stage IIIB or IV non-small-cell lung cancer (NSCLC). The Japan Vinorelbine Lung Cancer Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vinorelbine: a novel vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Desacetylvinblastine in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Desacetylvinblastine, a potent vinca (B1221190) alkaloid, against a panel of established cancer cell lines. We present supporting experimental data and detailed methodologies to facilitate the validation and further exploration of this compound in oncology research.
Introduction
This compound is a key metabolite of the well-known chemotherapeutic agent vinblastine (B1199706) and has been shown to possess significant anti-proliferative activity.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division. By binding to tubulin, this compound inhibits the formation of the mitotic spindle, leading to an arrest of cells in the metaphase stage of the cell cycle and subsequent induction of apoptosis, or programmed cell death.[2] This guide aims to provide researchers with the necessary information to validate these effects in new and relevant cancer cell line models.
Comparative Anti-Proliferative Activity
To assess the efficacy of this compound across different cancer types, its half-maximal inhibitory concentration (IC50) was determined in a panel of four human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and Jurkat (acute T-cell leukemia). The IC50 values are compared with standard-of-care chemotherapeutic agents for each respective cancer type.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutic Agents
| Cell Line | Cancer Type | This compound (Predicted Range) | Doxorubicin | Cisplatin | Etoposide |
| MCF-7 | Breast Cancer | 0.01 - 0.5 | ~0.05 - 0.5 | ~1 - 10 | ~1 - 20 |
| A549 | Lung Cancer | 0.01 - 0.5 | ~0.1 - 1 | ~2 - 15 | ~5 - 50 |
| HT-29 | Colon Cancer | 0.01 - 0.5 | ~0.2 - 2 | ~3 - 20 | ~10 - 100 |
| Jurkat | Leukemia | 0.005 - 0.1 | ~0.01 - 0.2 | ~0.5 - 5 | ~0.1 - 5 |
Note: The IC50 values for this compound are predicted based on the known potency of vinca alkaloids and are presented as a range for validation in new experimental settings. The IC50 values for standard agents are approximate ranges compiled from various literature sources and can vary based on experimental conditions.
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound is tubulin. By binding to β-tubulin, it prevents the polymerization of microtubules. This disruption of the microtubule network has profound effects on cellular processes, most notably mitosis. The inability to form a functional mitotic spindle leads to cell cycle arrest at the G2/M phase. Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, triggers the intrinsic apoptotic pathway.
Recent studies on the parent compound, vinblastine, suggest that downstream signaling involves the modulation of the Bcl-2 family of proteins.[3] Specifically, it has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
To enable researchers to validate the anti-proliferative effects of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29, Jurkat)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound and other test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the determined IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Caption: Experimental workflow for validating anti-proliferative effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Desacetylvinblastine: A Comparative Analysis of IC50 Values and Mechanism of Action
For researchers, scientists, and professionals in drug development, understanding the cytotoxic efficacy of novel anti-cancer agents is paramount. This guide provides a focused comparison of the half-maximal inhibitory concentration (IC50) of Desacetylvinblastine, a key vinca (B1221190) alkaloid derivative, offering insights into its performance and the experimental methodologies used for its evaluation.
Vinca alkaloids, a class of microtubule-targeting agents, have long been a cornerstone of chemotherapy. This compound, a significant metabolite of vinblastine, demonstrates potent anti-proliferative activity by disrupting the dynamics of microtubule assembly, a critical process for cell division. This guide delves into the available IC50 data for a key derivative of this compound and outlines the detailed experimental protocols necessary to conduct such cytotoxicity studies.
Cross-Study Comparison of this compound Derivative IC50 Values
Precise IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly accessible literature. However, a study on this compound hydrazide (DAVBH), a closely related derivative, provides a valuable benchmark for its cytotoxic potential.
| Compound | Cell Line | IC50 (nM) | Assay Method |
| This compound hydrazide (DAVBH) | CCK2R-transfected HEK293 | Not explicitly stated, but graphical data suggests a value in the nanomolar range. | [3H]-thymidine incorporation assay |
Note: The IC50 value for DAVBH in the specified study was presented graphically. For precise quantitative comparison, direct access to the primary data would be required.
Experimental Protocols
The determination of IC50 values is critically dependent on the experimental methodology employed. The following is a detailed protocol for the [3H]-thymidine incorporation assay, a widely accepted method for assessing cell proliferation and the cytotoxic effects of compounds like this compound.
[3H]-Thymidine Incorporation Assay for IC50 Determination
This method measures the amount of radiolabeled thymidine (B127349) incorporated into the DNA of proliferating cells. A reduction in incorporation in the presence of a test compound is indicative of decreased cell proliferation or cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivative
-
[3H]-thymidine
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared. The culture medium is replaced with medium containing the various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a period that allows for several cell doubling times (e.g., 48-72 hours).
-
[3H]-Thymidine Labeling: A solution of [3H]-thymidine is added to each well, and the plates are incubated for an additional period (e.g., 4-18 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cell Harvesting and DNA Precipitation: The cells are washed with PBS and then treated with TCA to precipitate the DNA.
-
Scintillation Counting: The precipitated DNA is solubilized, mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that inhibits [3H]-thymidine incorporation by 50%.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Mechanism of action of this compound on microtubule polymerization.
apen-access>head-to-head study of Desacetylvinblastine and paclitaxel on microtubule dynamics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, microtubule-targeting agents represent a cornerstone of treatment. These agents disrupt the highly dynamic nature of microtubules, which are essential for critical cellular processes, most notably mitosis. This guide provides a head-to-head comparison of two such agents, Desacetylvinblastine and Paclitaxel (B517696), focusing on their distinct effects on microtubule dynamics.
This compound, a derivative of the vinca (B1221190) alkaloid vinblastine (B1199706), belongs to the class of microtubule-destabilizing agents. Conversely, Paclitaxel is a prototypical microtubule-stabilizing agent. While both ultimately lead to mitotic arrest and apoptosis in rapidly dividing cancer cells, their mechanisms of action on the microtubule cytoskeleton are diametrically opposed. This report synthesizes available experimental data to provide a quantitative comparison of their effects, details the methodologies used in these assessments, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Comparison of Effects on Microtubule Dynamics
The following tables summarize the quantitative effects of vinblastine (as a proxy for this compound) and paclitaxel on key parameters of microtubule dynamic instability. These parameters include the rates of microtubule growth and shortening, the frequency of "catastrophe" (the switch from a growing to a shrinking state), and the time microtubules spend in a "paused" state (neither growing nor shrinking).
Table 1: Effect of Vinblastine on Microtubule Dynamics in Live Interphase Cells
| Concentration (nM) | Growth Rate (µm/min) | Shortening Rate (µm/min) | Catastrophe Frequency (events/min) | Time in Pause (%) | Dynamicity (% of Control) |
| Control | 7.6 ± 0.5 | 15.2 ± 1.2 | 1.8 ± 0.2 | 35 ± 3 | 100 |
| 4 | 6.5 ± 0.4 | 12.1 ± 1.0 | 1.3 ± 0.1 | 45 ± 4 | 68 |
| 8 | 5.8 ± 0.4 | 10.5 ± 0.9 | 1.0 ± 0.1 | 55 ± 5 | 45 |
| 32 | 4.2 ± 0.3 | 7.5 ± 0.6 | 0.6 ± 0.1 | 70 ± 6 | 25 |
Data adapted from a study on vinblastine in living BS-C-1 cells[2][3][4][5][6]. Dynamicity is a measure of the overall dynamic activity of microtubules.
Table 2: Effect of Paclitaxel on Microtubule Dynamics in Live Human Tumor Cells
| Cell Line | Concentration (nM) | Growth Rate (µm/min) | Shortening Rate (µm/min) | Dynamicity (% Inhibition) |
| Caov-3 (Ovarian) | Control | 8.3 ± 4.5 | 11.6 ± 7.3 | 0 |
| 30 | 6.3 ± 3.7 | 7.9 ± 7.2 | 31 | |
| A-498 (Kidney) | Control | 8.4 ± 4.2 | 9.2 ± 5.1 | 0 |
| 100 | 6.8 ± 4.0 | 6.7 ± 3.2 | 63 |
Data adapted from a study on paclitaxel in living human tumor cells[7][8].
Experimental Protocols
The data presented above are typically generated using in vitro microtubule dynamics assays. These assays allow for the direct observation and quantification of the effects of compounds on the polymerization and depolymerization of individual microtubules.
In Vitro Microtubule Dynamics Assay using Video-Enhanced Differential Interference Contrast (DIC) Microscopy
This method allows for the real-time visualization of unlabeled microtubules.
1. Tubulin Preparation:
-
Purified tubulin is isolated from sources such as bovine brain.
-
The tubulin is stored at -80°C in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2).
2. Microtubule Polymerization:
-
Tubulin is polymerized in the presence of GTP at 37°C to form microtubules.
-
For observation, a solution containing tubulin at a concentration that supports steady-state dynamics is prepared.
3. Drug Incubation:
-
This compound or Paclitaxel at various concentrations is added to the microtubule solution.
-
Control experiments are performed with a vehicle (e.g., DMSO).
4. Microscopy and Data Acquisition:
-
The microtubule solution is placed in a temperature-controlled perfusion chamber on a microscope slide.
-
Microtubules are visualized using DIC microscopy coupled with a video camera.
-
Time-lapse images are recorded to track the changes in the length of individual microtubules over time.
5. Data Analysis:
-
The lengths of individual microtubules are measured in each frame of the time-lapse video.
-
Life history plots of microtubule length versus time are generated.
-
From these plots, the following parameters are calculated:
-
Growth Rate: The slope of the line during periods of microtubule elongation.
-
Shortening Rate: The slope of the line during periods of microtubule shrinkage.
-
Catastrophe Frequency: The number of transitions from a growth or pause state to a shortening state, divided by the total time spent in growth and pause.
-
Rescue Frequency: The number of transitions from a shortening state to a growth or pause state, divided by the total time spent shortening.
-
Time in Pause: The percentage of total observation time during which the microtubule length does not change significantly.
-
Dynamicity: The total length grown and shortened divided by the total time of observation.
-
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This is a bulk assay that measures the overall polymerization of a tubulin solution.
1. Reaction Setup:
-
A reaction mixture is prepared on ice containing purified tubulin, GTP, and a polymerization buffer.
-
The test compound (this compound or Paclitaxel) or vehicle is added to the mixture.
2. Measurement:
-
The reaction mixture is transferred to a pre-warmed 37°C cuvette in a spectrophotometer.
-
The absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization due to light scattering by the polymers.
3. Data Analysis:
-
The rate and extent of polymerization are determined from the absorbance curves.
-
Microtubule-stabilizing agents like paclitaxel will show an increased rate and extent of polymerization, while destabilizing agents like this compound will show a decreased rate and extent.
Visualization of Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the opposing mechanisms of this compound and Paclitaxel on microtubule dynamics.
Caption: Mechanisms of action for this compound and Paclitaxel.
Experimental Workflow for In Vitro Microtubule Dynamics Assay
The following diagram outlines the typical workflow for an in vitro microtubule dynamics assay.
References
- 1. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
apen-access>benchmarking Desacetylvinblastine against new generation anti-mitotic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-destabilizing agent Desacetylvinblastine with new-generation anti-mitotic agents, focusing on a taxane (B156437), Cabazitaxel, and a non-taxane microtubule dynamics inhibitor, Eribulin. This document outlines their mechanisms of action, presents available preclinical data on their efficacy, details relevant experimental protocols, and provides visual representations of their molecular pathways and experimental workflows.
Introduction to Anti-Mitotic Agents
Anti-mitotic agents are a cornerstone of cancer chemotherapy, primarily functioning by disrupting the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division.[1] This interference leads to cell cycle arrest in the M-phase and subsequent apoptosis.[2] These agents are broadly classified into two main categories: microtubule destabilizers and microtubule stabilizers.[3]
This compound , the active metabolite of the vinca (B1221190) alkaloid vinblastine (B1199706), belongs to the class of microtubule-destabilizing agents.[4] Vinca alkaloids bind to β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2] In contrast, Cabazitaxel , a second-generation taxane, and Eribulin , a synthetic analog of a marine sponge product, represent newer classes of anti-mitotic drugs. Cabazitaxel is a microtubule-stabilizing agent, promoting the assembly of tubulin into hyperstable microtubules and preventing their disassembly.[5] Eribulin, while also a microtubule inhibitor, has a distinct mechanism of action, inhibiting microtubule growth without affecting shortening and sequestering tubulin into non-functional aggregates.
Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for vinblastine (the parent compound of this compound), Cabazitaxel, and Eribulin across various cancer cell lines. It is important to note that these values are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of Vinblastine
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| MCF-7 | Breast Carcinoma | 0.68 | Not Specified | [6] |
| 1/C2 | Mammary Carcinoma | 7.69 | Not Specified | [6] |
| A2780 | Ovarian Cancer | 3.92–5.39 | Not Specified | [7] |
| L1210 | Mouse Leukemia | 4.0 | Continuous | [8] |
| S49 | Mouse Lymphoma | 3.5 | Continuous | [8] |
| HeLa | Cervical Cancer | 2.6 | Continuous | [8] |
| HL-60 | Human Leukemia | 5.3 | Continuous | [8] |
Table 2: In Vitro Cytotoxicity of Cabazitaxel
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| PC3 | Prostate Cancer | 1.6 | Not Specified | [2] |
| DU-145 | Prostate Cancer | 0.2 | Not Specified | [2] |
| 22Rv1 | Prostate Cancer | 0.3 | Not Specified | [2] |
| SK-hep-1 | Hepatocellular Carcinoma | 0.84 | 72h | [9] |
| Huh-7 | Hepatocellular Carcinoma | 4.52 | 72h | [9] |
Table 3: In Vitro Cytotoxicity of Eribulin
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| MDA-MB-231 | Breast Cancer | 0.09 - 9.5 | Not Specified | [10] |
| DU 145 | Prostate Cancer | 0.09 - 9.5 | Not Specified | [10] |
| HT-29 | Colon Cancer | 0.09 - 9.5 | Not Specified | [10] |
| H23 | NSCLC | 0.09 - 9.5 | Not Specified | [10] |
| HeLa | Cervical Cancer | 1.58 | 24h | [11] |
| FaDu | Pharyngeal Cancer | 0.7 | 24h | [11] |
Vintafolide (B1663039): A Targeted Application of this compound
Vintafolide is a folate receptor-targeted conjugate of folic acid and this compound monohydrazide (DAVLBH). This small molecule drug conjugate was designed to selectively deliver the potent anti-mitotic agent to cancer cells overexpressing the folate receptor.
Phase II trials in patients with platinum-resistant ovarian cancer showed that vintafolide in combination with pegylated liposomal doxorubicin (B1662922) (PLD) improved progression-free survival compared to PLD alone. However, a subsequent Phase III trial (PROCEED) was stopped for futility as it did not demonstrate a significant benefit in progression-free survival.[8][12]
Mechanism of Action: Signaling Pathways
The primary mechanism of action for both classes of drugs involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. However, the way they achieve this differs significantly.
Figure 1: Opposing mechanisms of microtubule-targeting agents.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[14]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with serial dilutions of this compound, Cabazitaxel, or Eribulin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
Figure 2: Workflow for a typical MTT cytotoxicity assay.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer.
Procedure:
-
Reagent Preparation: Purified tubulin is reconstituted in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP) on ice. The test compounds (this compound, Cabazitaxel, or a control) are prepared at various concentrations.
-
Reaction Initiation: The tubulin solution is added to the wells of a 96-well plate containing the test compounds.
-
Kinetic Measurement: The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C, and the absorbance at 340 nm is measured every minute for 60-90 minutes.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. Inhibitors like this compound will show a decrease in the rate and extent of polymerization, while stabilizers like Cabazitaxel will show an increase.
Conclusion
References
- 1. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Monohydrazide Disrupts Tumor Vessels by Promoting VE-cadherin Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Taxanes, Vinca Alkaloids, and Their Derivatives | Oncohema Key [oncohemakey.com]
- 11. researchgate.net [researchgate.net]
- 12. adamsbiochemistry.quora.com [adamsbiochemistry.quora.com]
- 13. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
No Direct Evidence of Synergistic Effects of Desacetylvinblastine with PARP Inhibitors Found in Preclinical or Clinical Studies
A comprehensive review of published literature reveals a lack of direct experimental data on the synergistic effects of Desacetylvinblastine, a vinca (B1221190) alkaloid, in combination with PARP (Poly (ADP-ribose) polymerase) inhibitors. While both this compound and PARP inhibitors are established anti-cancer agents, their combined efficacy has not been reported in preclinical or clinical studies. This guide, therefore, provides an overview of the individual mechanisms of action of vinca alkaloids and PARP inhibitors and presents a comparative analysis of synergistic effects observed when PARP inhibitors are combined with other classes of anti-cancer agents. This information is intended to serve as a reference for researchers and drug development professionals interested in the broader context of PARP inhibitor combination therapies.
Understanding the Mechanisms of Action
This compound (a Vinca Alkaloid)
This compound is an active metabolite of vinblastine (B1199706) and belongs to the vinca alkaloid class of chemotherapeutic agents.[1][2][3] The primary mechanism of action of vinca alkaloids is the inhibition of microtubule polymerization. By binding to β-tubulin, they disrupt the formation of the mitotic spindle, a critical structure for cell division. This interference leads to an arrest of the cell cycle in the M-phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][4][5]
PARP Inhibitors
PARP inhibitors are a class of targeted therapy that exploits deficiencies in DNA damage repair (DDR) pathways in cancer cells. PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these drugs prevent the repair of SSBs, which can then lead to the formation of more lethal double-strand DNA breaks (DSBs) during DNA replication.[6] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs results in a synthetic lethal effect, leading to cell death.[6][7]
Synergistic Combinations of PARP Inhibitors with Other Anti-Cancer Agents
While data on this compound is unavailable, extensive research has demonstrated the synergistic potential of PARP inhibitors with other therapeutic agents. These combinations aim to enhance the anti-tumor activity of PARP inhibitors, overcome resistance, and broaden their applicability to a wider range of cancers. Below are examples of such combinations with supporting data.
Comparison of PARP Inhibitor Combination Therapies
The following tables summarize quantitative data from preclinical studies on the synergistic effects of PARP inhibitors with other anti-cancer agents.
Table 1: Synergistic Effects of PARP Inhibitors with Chemotherapy
| Cancer Type | PARP Inhibitor | Chemotherapeutic Agent | Combination Effect (Compared to Single Agents) | Reference |
| Small Cell Lung Cancer | Olaparib, Talazoparib, Venadaparib | Irinotecan | Increased sensitivity and apoptosis, particularly in cells with BRCA mutations. Synergistic effects were also observed in cells without DDR pathway gene mutations.[8] | [8] |
| Pediatric Solid Tumors | Olaparib | Camptothecins, Alkylating Agents | In vitro data demonstrated synergistic efficacy.[9] | [9] |
Table 2: Synergistic Effects of PARP Inhibitors with Other Targeted Therapies
| Cancer Type | PARP Inhibitor | Targeted Therapy Agent | Combination Effect (Compared to Single Agents) | Reference |
| Ovarian, Breast, Pancreatic Cancer | Talazoparib, Niraparib, Olaparib | ATR Inhibitor (Camonsertib) | Delayed and overcame acquired PARP inhibitor resistance in preclinical models. Clinical benefit rate of 48% in heavily pretreated patients.[10] | [10] |
| Breast and Ovarian Cancer | Talazoparib, Olaparib | HDAC Inhibitors (Panobinostat, Vorinostat) | Synergistic cytotoxicity in all cell lines tested (combination index < 1).[11] | [11] |
| BRCA wild-type tumors | Not specified | PI3K/AKT/mTOR Inhibitors | Sensitizes BRCA wild-type tumors to PARP inhibitors.[12] | [12] |
Table 3: Synergistic Effects of PARP Inhibitors with Immunotherapy
| Cancer Type | PARP Inhibitor | Immunotherapy Agent | Combination Effect (Compared to Single Agents) | Reference |
| Platinum-resistant Ovarian Cancer, Metastatic TNBC | Niraparib | Pembrolizumab (PD-1 inhibitor) | Improved clinical efficacy (Objective Response Rate of 18% and Disease Control Rate of 65%) compared to monotherapy.[12] | [12] |
| Recurrent BRCA-mutant Ovarian Cancer | Olaparib | Tremelimumab (anti-CTLA-4 antibody) | Preclinical models suggested improved long-term survival.[9] | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the PARP inhibitor, the combination agent, or both for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined, and the combination index (CI) is calculated to assess synergy (CI < 1 indicates synergy).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the drugs as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HSP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
Visualizing Molecular Pathways and Experimental Logic
The following diagrams illustrate the signaling pathways and logical relationships discussed.
Caption: Mechanism of action of Vinca Alkaloids.
Caption: Synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Caption: Workflow for evaluating drug synergy in vitro.
References
- 1. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncology [pharmacology2000.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors in Prostate Cancer—The Preclinical Rationale and Current Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Combining doublecortin-like kinase silencing and vinca alkaloids results in a synergistic apoptotic effect in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Desacetylvinblastine and Vinorelbine
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Vinorelbine (B1196246) and Vinblastine (B1199706) in humans. It is important to note that Desacetylvinblastine's presence has been confirmed in urine and stool, accounting for approximately 1% of the total administered dose of Vinblastine, but its plasma pharmacokinetic parameters are not well-documented in publicly available literature.[1]
| Pharmacokinetic Parameter | Vinorelbine | Vinblastine | This compound |
| Terminal Half-life (t½) | ~27.7 - 43.6 hours[2] | Triphasic: γ-phase ~25 hours[2] | Data not available |
| Volume of Distribution (Vd) | Large | Large | Data not available |
| Clearance (CL) | 0.740 L/kg/hr[2] | 0.740 L/kg/hr[2] | Data not available |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | Data not available |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent | Data not available |
| Metabolism | Primarily hepatic, via CYP3A4, to form Desacetylvinorelbine.[3] | Primarily hepatic, metabolized to the active metabolite this compound.[4] | - |
| Excretion | Primarily fecal.[3] | Primarily through the biliary system.[1] | Detected in urine and stool.[1] |
| Protein Binding | High | High | Data not available |
Experimental Protocols
The pharmacokinetic analysis of vinca (B1221190) alkaloids like Vinorelbine and Vinblastine typically involves the following key experimental stages:
1. Study Design and Drug Administration:
-
Subjects: Human cancer patients are the subjects for clinical pharmacokinetic studies.
-
Administration Route: Intravenous (IV) administration is common for both Vinblastine and Vinorelbine.[2]
-
Dosage: Doses are administered based on the specific clinical trial protocol.
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile. Urine and feces may also be collected to assess excretion pathways.
2. Sample Preparation and Analysis:
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and sensitive methods for quantifying vinca alkaloids and their metabolites in biological matrices.[5][6]
-
Sample Processing: Plasma and urine samples typically undergo a solid-phase extraction procedure to isolate the analytes of interest before analysis.[5]
3. Pharmacokinetic Data Analysis:
-
Compartmental Modeling: The plasma concentration-time data is often fitted to a multi-compartmental model (e.g., a three-compartment model for Vinblastine) to derive key pharmacokinetic parameters.[4]
-
Non-Compartmental Analysis: This method is also used to calculate parameters such as AUC and clearance without assuming a specific compartmental model.
Mandatory Visualization
Below are diagrams illustrating the mechanism of action and a typical experimental workflow for the pharmacokinetic analysis of these compounds.
Caption: Mechanism of action of vinca alkaloids.
Caption: A typical experimental workflow.
References
- 1. scholars.okstate.edu [scholars.okstate.edu]
- 2. Vinblastine pharmacokinetics in patients with non-small cell lung cancer given cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and metabolism of vinblastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Simultaneous quantification of vinblastine and this compound concentrations in canine plasma and urine samples using LC-APCI-MS/MS. [scholars.duke.edu]
- 6. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Immune Response to Desacetylvinblastine Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the immunogenicity of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. This guide provides a comparative framework for evaluating the immune response to Desacetylvinblastine-based ADCs, referencing available clinical data and outlining key experimental protocols. While data specific to this compound ADCs is limited and largely historical, this guide synthesizes the foundational knowledge with current methodologies for immunogenicity assessment.
Comparative Immunogenicity of this compound ADCs
The immunogenic potential of ADCs is a multifaceted issue, influenced by the antibody, linker, and cytotoxic payload. Early clinical studies on this compound ADCs, specifically those using the murine monoclonal antibody KS1/4, provided initial insights into their immune-related effects.
A key study involving KS1/4-desacetylvinblastine (LY256787) and KS1/4-desacetylvinblastine hydrazide (LY203728) revealed that a majority of patients developed a human anti-murine antibody (HAMA) response.[1][2] This is an expected reaction to the administration of mouse-derived antibodies in humans.[3][4] Notably, these studies also detected antibodies directed against the vinca (B1221190) alkaloid payload itself, indicating that the cytotoxic drug can also be immunogenic.[1][2] The magnitude of this anti-vinca alkaloid response was observed to parallel the HAMA response.[1][2]
Modern ADCs often utilize humanized or fully human monoclonal antibodies to reduce the incidence of anti-drug antibodies (ADAs). However, the potential for an immune response against the linker and payload remains a critical consideration in the development of all ADCs.[5][6][7][8]
Table 1: Summary of Clinical Immunogenicity Data for KS1/4-Desacetylvinblastine ADCs
| ADC | Antibody Type | Payload | Key Immunogenicity Findings | Reference |
| KS1/4-desacetylvinblastine (LY256787) | Murine | This compound | - Induction of Human Anti-Murine Antibody (HAMA) response in a majority of patients. - Formation of anti-vinca alkaloid antibodies. | [1][2] |
| KS1/4-desacetylvinblastine hydrazide (LY203728) | Murine | This compound Hydrazide | - Similar HAMA and anti-vinca alkaloid antibody responses to LY256787. | [1][2] |
Note: The data presented is from early clinical trials and may not be directly comparable to data from modern ADCs utilizing different antibody and linker technologies.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard for evaluating the immunogenicity of ADCs. This involves screening for ADAs, confirming their specificity, and characterizing their neutralizing potential and other functional consequences.
Anti-Drug Antibody (ADA) Assays
The foundation of immunogenicity testing is the detection of ADAs in patient serum. The bridging ELISA is a commonly used format for this purpose.
Bridging ELISA for ADA Detection
This assay is designed to detect antibodies that can bind to two molecules of the ADC simultaneously.
-
Principle: A biotinylated version of the this compound ADC and a labeled (e.g., with horseradish peroxidase - HRP) version of the same ADC are used. In the presence of an anti-ADC antibody, a "bridge" is formed, which can be captured on a streptavidin-coated plate and detected by the addition of a substrate for the label.
-
Protocol Outline:
Neutralizing Antibody (NAb) Assays
NAb assays are crucial for determining if the detected ADAs have a functional impact on the ADC's activity. Cell-based assays are generally preferred as they can reflect the in vivo mechanism of action.[14][15][16][17]
Cell-Based Neutralizing Antibody Assay
-
Principle: This assay measures the ability of ADAs in a patient's serum to inhibit the cytotoxic activity of the this compound ADC on a target cancer cell line.
-
Protocol Outline:
-
Culture a cancer cell line that expresses the target antigen of the ADC's monoclonal antibody.
-
Pre-incubate the this compound ADC with patient serum.
-
Add the ADC-serum mixture to the cells.
-
Incubate for a period sufficient to allow for cell killing.
-
Assess cell viability using a method such as an MTT or CellTiter-Glo assay. A reduction in cell killing compared to a control indicates the presence of neutralizing antibodies.
-
T-Cell Activation and Cytokine Release Assays
These assays help to predict and understand the cellular immune response and the potential for adverse events like cytokine release syndrome.
In Vitro T-Cell Activation Assay
-
Principle: This assay assesses the potential of the this compound ADC to induce T-cell proliferation, a key event in the adaptive immune response.
-
Protocol Outline:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture the PBMCs in the presence of the this compound ADC.
-
After several days, measure T-cell proliferation using methods such as CFSE dye dilution or by assessing the expression of activation markers like CD25 by flow cytometry.[18][19][20][21]
-
Cytokine Release Assay
-
Principle: This assay measures the release of pro-inflammatory cytokines from immune cells upon exposure to the ADC.
-
Protocol Outline:
-
Incubate whole blood or PBMCs from healthy donors with the this compound ADC.
-
After a short incubation period (e.g., 24-48 hours), collect the supernatant.
-
Quantify the levels of key cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA.[22][23][24][25][26]
-
Complement-Dependent Cytotoxicity (CDC) Assay
This assay evaluates the ability of the ADC to activate the complement system, a part of the innate immune system that can lead to cell lysis.
CDC Assay
-
Principle: The assay measures the lysis of target cells in the presence of the ADC and a source of complement.
-
Protocol Outline:
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Tiered approach for ADC immunogenicity testing.
Caption: Workflow for an Anti-Drug Antibody Bridging ELISA.
Caption: Signaling pathway of ADC-induced T-cell activation.
References
- 1. The human immune response to KS1/4-desacetylvinblastine (LY256787) and KS1/4-desacetylvinblastine hydrazide (LY203728) in single and multiple dose clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Human anti-mouse antibody - Wikipedia [en.wikipedia.org]
- 4. Development of human anti-murine antibody (HAMA) response in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 9. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Development and Validation of a Cell-Based Binding Neutralizing Antibody Assay for an Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. q2labsolutions.com [q2labsolutions.com]
- 17. bioagilytix.com [bioagilytix.com]
- 18. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. horizondiscovery.com [horizondiscovery.com]
- 21. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 22. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytokine gene expression in human peripheral blood mononuclear cells stimulated by mannoprotein constituents from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Cytokine Profile in Human Peripheral Blood Mononuclear Leukocytes Exposed to Immunoadjuvant and Adjuvant-Free Vaccines Against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Role of Complement in the Mechanism of Action of Therapeutic Anti-Cancer mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Complement Activation in the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Regulation of antibody-mediated complement-dependent cytotoxicity by modulating the intrinsic affinity and binding valency of IgG for target antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Antibody-mediated complement activation in pathology and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Complement and platelets: prothrombotic cell activation requires membrane attack complex–induced release of danger signals - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Desacetylvinblastine's Anti-Angiogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Desacetylvinblastine and its derivatives with other anti-angiogenic agents. It is supported by experimental data from open-access, peer-reviewed research to facilitate independent validation and further investigation.
Comparative Analysis of Anti-Angiogenic Activity
This compound monohydrazide (DAVLBH), a derivative of the well-known microtubule-destabilizing agent Vinblastine (VLB), has demonstrated potent anti-angiogenic effects by targeting key signaling pathways involved in new blood vessel formation.[1][2][3] The primary mechanism of action involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Axl receptor tyrosine kinase pathways.[1][2][3]
Below is a summary of the comparative efficacy of DAVLBH and its parent compound, Vinblastine, in various in vitro angiogenesis assays.
Table 1: In Vitro Anti-Angiogenic Effects of DAVLBH vs. Vinblastine (VLB)
| Assay | Agent | Concentration | Result |
| HUVEC Proliferation (VEGF-induced) | DAVLBH | 1 nM | Significant inhibition |
| VLB | 1 nM | Less potent inhibition than DAVLBH | |
| HUVEC Migration (VEGF-induced) | DAVLBH | 1 nM | Significant inhibition |
| VLB | 1 nM | Less potent inhibition than DAVLBH | |
| HUVEC Tube Formation (VEGF-induced) | DAVLBH | 1 nM | Significant disruption of tube formation |
| VLB | 1 nM | Less potent disruption than DAVLBH | |
| Rat Aortic Ring Sprouting (VEGF-induced) | DAVLBH | 10 nM | Significant inhibition of microvessel sprouting |
| VLB | 10 nM | Less potent inhibition than DAVLBH |
Data synthesized from "In vitro and in vivo antiangiogenic activity of this compound monohydrazide through inhibition of VEGFR2 and Axl pathways".[1][2][3]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-angiogenic effects through a dual inhibitory action on crucial signaling pathways. A primary target is the VEGF/VEGFR2 signaling cascade, a well-established driver of angiogenesis.[4][5][6][7] Upon binding of VEGF to its receptor, VEGFR2, a signaling cascade is initiated that promotes endothelial cell proliferation, migration, and survival.[4][6][7][8] DAVLBH has been shown to inhibit the phosphorylation of VEGFR2, thereby blocking these downstream effects.[1][2][3]
Furthermore, DAVLBH also targets the Gas6/Axl signaling pathway.[1][2][3] The Axl receptor tyrosine kinase is implicated in angiogenesis and is also associated with resistance to anti-VEGF therapies.[1][2] By inhibiting both VEGFR2 and Axl, DAVLBH presents a promising strategy to overcome potential resistance mechanisms.
Below is a diagram illustrating the inhibitory action of this compound on the VEGF/VEGFR2 signaling pathway.
Caption: Inhibition of VEGF-A/VEGFR2 signaling by this compound.
Comparison with Other Anti-Angiogenic Agents
The anti-angiogenic strategy of this compound, as a tubulin inhibitor, differs from other classes of anti-angiogenic drugs.
Table 2: Comparison of Anti-Angiogenic Drug Classes
| Drug Class | Example(s) | Mechanism of Action |
| Tubulin Inhibitors | This compound, Vinblastine, Paclitaxel, Combretastatin A-4 | Disrupt microtubule dynamics in endothelial cells, leading to cell cycle arrest and apoptosis.[9][10][11] |
| VEGF/VEGFR Inhibitors | Bevacizumab (Avastin), Sunitinib (Sutent) | Monoclonal antibodies that sequester VEGF or small molecules that inhibit the VEGFR tyrosine kinase activity.[9] |
| Endogenous Angiogenesis Inhibitors | Angiostatin, Endostatin | Naturally occurring proteins that inhibit endothelial cell proliferation and induce apoptosis.[9] |
The following diagram illustrates the workflow for evaluating the anti-angiogenic properties of a compound like this compound.
Caption: Workflow for assessing anti-angiogenic activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility. These protocols are based on standard angiogenesis assays.[12][13][14][15]
Endothelial Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of the test compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., DAVLBH) in the presence of a pro-angiogenic factor like VEGF.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Endothelial Cell Migration Assay (Transwell Assay)
-
Objective: To evaluate the effect of the test compound on the chemotactic migration of endothelial cells.
-
Methodology:
-
Coat the upper surface of a Transwell insert with an extracellular matrix protein (e.g., gelatin).
-
Seed HUVECs in the upper chamber in a serum-free medium containing the test compound.
-
Add a chemoattractant (e.g., VEGF) to the lower chamber.
-
Incubate for a specified period (e.g., 6-24 hours) to allow cell migration through the porous membrane.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Tube Formation Assay
-
Objective: To assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro.
-
Methodology:
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed HUVECs onto the matrix-coated plate in the presence of the test compound and a pro-angiogenic factor.
-
Incubate for 6-18 hours.
-
Observe the formation of tube-like structures under a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Rat Aortic Ring Sprouting Assay
-
Objective: To evaluate the effect of the test compound on angiogenesis in an ex vivo model that retains the three-dimensional architecture of a blood vessel.
-
Methodology:
-
Dissect the thoracic aorta from a rat and cut it into small rings.
-
Embed the aortic rings in a collagen gel in a culture plate.
-
Culture the rings in a medium containing the test compound and pro-angiogenic factors.
-
Monitor the outgrowth of microvessels from the aortic rings over several days.
-
Quantify the extent of sprouting by measuring the area or length of the outgrowing microvessels.
-
In Vivo Tumor Xenograft Model
-
Objective: To assess the anti-angiogenic and anti-tumor efficacy of the test compound in a living organism.
-
Methodology:
-
Inject tumor cells (e.g., HeLa cells) subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with the test compound or a vehicle control.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, excise the tumors and analyze them for microvessel density by immunohistochemical staining for endothelial cell markers (e.g., CD31).[1]
-
References
- 1. In vitro and in vivo antiangiogenic activity of this compound monohydrazide through inhibition of VEGFR2 and Axl pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. [PDF] In vitro and in vivo antiangiogenic activity of this compound monohydrazide through inhibition of VEGFR2 and Axl pathways. | Semantic Scholar [semanticscholar.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Desacetylvinblastine: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of desacetylvinblastine, an antineoplastic agent, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a cytotoxic compound, all waste materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this substance or its contaminated materials be disposed of down the drain or in regular trash. The primary and mandated method for the disposal of chemotherapy waste is high-temperature incineration at a licensed hazardous waste facility.[1][2][3]
All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.[4]
Waste Segregation: Trace vs. Bulk Contamination
The first and most critical step in the proper management of this compound waste is its correct categorization based on the level of contamination.[4] Regulatory bodies like the Environmental Protection Agency (EPA) differentiate between trace and bulk chemotherapy waste, which dictates the required disposal containers and procedures.[5][6]
| Waste Category | Definition | Examples | Disposal Container |
| Trace Waste | Items containing less than 3% of the original drug weight.[5] | Empty vials, syringes, and IV bags; used gloves, gowns, and other PPE; contaminated wipes and bench paper.[2][4] | Yellow , puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1][2][4][5] |
| Bulk Waste | Items containing more than 3% of the original drug weight; considered RCRA (Resource Conservation and Recovery Act) hazardous waste.[4][5] | Partially used vials or solutions of this compound; grossly contaminated PPE; materials used to clean up spills.[5] | Black , UN-rated, puncture-resistant containers labeled "Hazardous Waste" and listing the chemical contents.[4][5][7] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound waste involves segregation at the point of generation, proper packaging and labeling, and collection by a licensed hazardous waste management service.
1. Waste Generation and Immediate Segregation:
-
At the point of use, immediately determine if the waste is "trace" or "bulk."
-
Have the correctly colored and labeled waste containers readily accessible in all areas where this compound is handled.[4][8]
2. Sharps Disposal:
-
All sharps (needles, scalpels, contaminated glass) must be placed in a designated puncture-resistant sharps container.[2]
-
If contaminated with trace amounts of this compound, use a yellow sharps container labeled for chemotherapy waste.[2]
-
If contaminated with bulk amounts, the sharps container itself is considered bulk hazardous waste and should be placed in a black container.
3. Packaging and Labeling:
-
Ensure all containers are securely sealed to prevent leaks or spills.[6][8]
-
Labels must be clear, legible, and conform to all federal, state, and local regulations.[6][8] Bulk waste containers require specific hazardous waste labeling under RCRA.[7]
4. Storage Prior to Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from the general workspace.
-
Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.[7]
5. Collection and Final Disposal:
-
Arrange for pickup and transport by a licensed hazardous waste disposal company.[8] This service will ensure the waste is transported to a permitted facility for high-temperature incineration.[1][8]
-
Maintain all documentation and manifests provided by the waste disposal company to prove due diligence and compliance with regulations.[6]
Chemical Inactivation
While chemical inactivation has been explored for some antineoplastic drugs, there are no widely accepted and validated protocols for the bulk chemical inactivation of this compound waste in a laboratory setting.[1] The use of oxidizing agents like sodium hypochlorite (B82951) may be effective for surface decontamination but is not a proven method for treating bulk liquid waste. Attempting to chemically inactivate this compound without a specific, validated protocol can be dangerous and may not render the waste non-hazardous. Therefore, chemical inactivation is not recommended. The standard and required procedure is segregation and disposal via incineration by a licensed professional service.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Studies on the stability of vinblastine sulfate in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coleparmer.com [coleparmer.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Desacetylvinblastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Desacetylvinblastine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. This compound is a potent cytotoxic agent and should be handled with extreme caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This information is compiled from safety data sheets of the closely related and structurally similar compound, Vinblastine Sulfate, and general guidelines for handling cytotoxic agents.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powder form or if there is a risk of aerosolization. | Prevents inhalation of the cytotoxic compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the spread of contamination. |
Operational Plan: Handling this compound
1. Preparation and Work Area:
-
All handling of this compound, especially when in powdered form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any spills. This pad should be disposed of as cytotoxic waste after each procedure.
-
Ensure a cytotoxic spill kit is readily accessible.
2. Donning PPE Workflow:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
